molecular formula C7H6BF3O3 B1499775 3-Difluoromethoxy-4-fluoro-benzeneboronic acid CAS No. 958451-70-2

3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Cat. No.: B1499775
CAS No.: 958451-70-2
M. Wt: 205.93 g/mol
InChI Key: IQCNHLWEOWQMOW-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-4-fluoro-benzeneboronic acid is a useful research compound. Its molecular formula is C7H6BF3O3 and its molecular weight is 205.93 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-(difluoromethoxy)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNHLWEOWQMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669675
Record name [3-(Difluoromethoxy)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-70-2
Record name [3-(Difluoromethoxy)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating molecular properties. The unique electronic nature of fluorine—its high electronegativity, small size, and the stability of the carbon-fluorine bond—offers a powerful lever to enhance metabolic stability, improve receptor binding affinity, and fine-tune pKa values. Within this context, fluorinated phenylboronic acids have emerged as exceptionally valuable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, provides a robust and versatile method for the construction of complex biaryl and heteroaryl scaffolds that are prevalent in a vast array of therapeutic agents.

This guide focuses on a particularly strategic reagent: 3-Difluoromethoxy-4-fluoro-benzeneboronic acid . The presence of both a fluoro and a difluoromethoxy group on the phenyl ring presents a unique combination of electronic and steric properties, making it a highly sought-after intermediate for researchers aiming to optimize drug candidates. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its application in the synthesis of bioactive molecules, and essential handling and safety information, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents significantly influences the reactivity of the boronic acid moiety.

PropertyValueReference
CAS Number 958451-70-2[1]
Molecular Formula C₇H₆BF₃O₃[1]
Molecular Weight 205.93 g/mol [1]
Appearance White to off-white solidGeneral observation
Melting Point 134-138 °C
Solubility Soluble in methanol, THF, dioxane; sparingly soluble in waterGeneral knowledge of boronic acids

The introduction of fluorine atoms into the phenyl ring of boronic acids generally increases their Lewis acidity compared to the non-fluorinated analogues.[2][3] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction efficiency.[2] The difluoromethoxy group (-OCF₂H) serves as a lipophilic hydrogen bond donor and is a bioisostere for other functional groups, which can be advantageous for modulating protein-ligand interactions.

Synthesis of this compound: A Mechanistic Approach

The synthesis of fluorinated arylboronic acids typically involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by reaction with a boron electrophile. A common and effective method is through a lithium-halogen exchange at low temperatures.

Conceptual Workflow for Synthesis

G A Starting Material: 1-Bromo-3-difluoromethoxy-4-fluorobenzene B Lithium-Halogen Exchange (n-BuLi or t-BuLi, THF, -78 °C) A->B Reactant C Aryllithium Intermediate B->C Forms D Quench with Borate Ester (e.g., Trimethyl borate) C->D Reacts with E Boronate Ester Intermediate D->E Forms F Aqueous Acidic Workup (e.g., HCl) E->F Hydrolyzes G Final Product: This compound F->G Yields

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar fluorinated phenylboronic acids.[4][5]

Materials:

  • 1-Bromo-3-difluoromethoxy-4-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 1-bromo-3-difluoromethoxy-4-fluorobenzene (1.0 equivalent) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium or tert-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete. The formation of the aryllithium intermediate is critical and requires strictly anhydrous conditions.

  • Borylation: In a separate flame-dried flask, dissolve trimethyl borate or triisopropyl borate (1.2 equivalents) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared aryllithium solution to the borate ester solution via cannula while maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to introduce the 3-(difluoromethoxy)-4-fluorophenyl moiety into target molecules. This structural motif is of significant interest in the development of novel therapeutics.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) PdII Ar-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans Boronic Ar'B(OH)₂ (Boronic Acid) Base Base ArPdAr Ar-Pd(II)-Ar' Ln Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Addition: In a flame-dried Schlenk flask or reaction vial, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude product is then purified by flash column chromatography.

Safety, Handling, and Storage

As with all organoboron compounds, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the reagent.

  • Safety Precautions: this compound is an irritant. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can be sensitive to air and moisture, which can lead to decomposition. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Concluding Remarks

This compound is a valuable and versatile building block for medicinal chemists and materials scientists. Its unique electronic properties, conferred by the fluoro and difluoromethoxy substituents, make it an attractive component for the synthesis of novel compounds with potentially enhanced biological activity and improved physicochemical properties. The reliable synthetic routes to this compound, coupled with its broad utility in Suzuki-Miyaura cross-coupling reactions, ensure its continued importance in the advancement of drug discovery and materials science.

References

3-Difluoromethoxy-4-fluoro-benzeneboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing motifs is a cornerstone of molecular design. These elements can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Within this context, this compound has emerged as a critical building block. Its unique substitution pattern offers a confluence of beneficial properties, making it a valuable reagent for researchers developing next-generation therapeutics.

This guide provides an in-depth technical overview of this compound, covering its core properties, a validated synthetic approach, its primary application in Suzuki-Miyaura cross-coupling, and the underlying scientific rationale for its use in drug development.

Core Compound Properties and Identification

A precise understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.

PropertyValue
Chemical Name 3-(Difluoromethoxy)-4-fluorophenylboronic acid
CAS Number 958451-70-2[1][2]
Molecular Formula C₇H₆BF₃O₃[1]
Molecular Weight 205.93 g/mol [1]
Typical Purity ≥ 95%
Appearance Off-white to white solid
Primary Application Suzuki-Miyaura Cross-Coupling Reagent

Synthesis and Purification: From Precursor to High-Purity Reagent

The synthesis of functionalized arylboronic acids is a well-established process in organic chemistry. While multiple routes can be envisioned, a common and reliable method involves a lithium-halogen exchange followed by borylation. This approach ensures high efficiency and can be adapted for scale-up.[3][4][5]

Proposed Synthetic Workflow

The synthesis begins with a readily available, appropriately substituted aryl bromide. The key steps are low-temperature lithium-halogen exchange, reaction with a borate ester, and subsequent acidic hydrolysis to yield the target boronic acid.[3][4]

G cluster_0 Step 1: Aryllithium Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-2-fluoro-3- (difluoromethoxy)benzene (Starting Material) B n-BuLi, THF, -78 °C A->B Lithium-Halogen Exchange C Aryllithium Intermediate B->C D Triisopropyl Borate B(O-iPr)₃ C->D Electrophilic Quench E Boronate Ester Intermediate D->E F Aqueous Acid (e.g., HCl) E->F Acidic Workup G 3-Difluoromethoxy-4-fluoro- benzeneboronic acid (Final Product) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-Bromo-2-fluoro-3-(difluoromethoxy)benzene.

Materials:

  • 1-Bromo-2-fluoro-3-(difluoromethoxy)benzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-Bromo-2-fluoro-3-(difluoromethoxy)benzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour. Causality: This step generates a highly reactive aryllithium species, which is necessary for the subsequent borylation. The low temperature is critical to prevent side reactions.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

  • Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.

  • Workup and Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization or column chromatography to yield the final product as a white solid. Purity is confirmed by NMR and LC-MS analysis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in active pharmaceutical ingredients (APIs).[7][8][9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

G pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-OR L₂ pd_complex1->pd_complex2 Ligand Exchange pd_complex3 R¹-Pd(II)-R² L₂ pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination D R¹-R² (Product) pd_complex3->D A R¹-X (Aryl Halide) A->pd_complex1 B R²-B(OH)₂ (Boronic Acid) B->pd_complex3 C Base (e.g., K₂CO₃) C->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).

  • Inerting: The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Degassed solvent is added, followed by the palladium catalyst. Causality: Using degassed solvents further minimizes oxygen exposure. The base is essential for activating the boronic acid and facilitating the transmetalation step.[6]

  • Reaction: The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

The Strategic Advantage in Drug Design

The selection of this compound is not arbitrary; it is a strategic choice rooted in the principles of medicinal chemistry. The difluoromethoxy (-OCF₂H) group and the adjacent fluorine atom impart unique properties to the resulting API.

  • Metabolic Stability: The C-F bond is exceptionally strong. The difluoromethoxy group can act as a "metabolic shield," blocking sites that would otherwise be susceptible to cytochrome P450-mediated oxidation. This often leads to a longer drug half-life.[10]

  • Modulation of Physicochemical Properties: The -OCF₂H group is a lipophilic hydrogen bond donor, a rare and valuable combination. It can increase a molecule's lipophilicity to enhance membrane permeability while simultaneously providing a potential hydrogen bonding interaction site to improve target affinity.

  • Tuning pKa and Conformation: The electron-withdrawing nature of the fluorine substituents can lower the pKa of nearby basic centers or influence the conformation of the molecule, which can be critical for optimal binding to a biological target.[10]

  • Probing Structure-Activity Relationships (SAR): This building block is invaluable for SAR studies.[8][10] By incorporating this moiety, medicinal chemists can systematically probe how changes in electronics and lipophilicity in a specific region of a lead compound affect its biological activity.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined properties, accessible synthesis, and robust performance in the cornerstone Suzuki-Miyaura coupling reaction make it a staple in the synthetic chemist's toolbox. The strategic advantages conferred by its unique fluorinated substituents provide a clear rationale for its use in the design of more effective, stable, and safer medicines. This guide serves as a foundational resource for researchers aiming to leverage the full potential of this powerful building block.

References

  • Vertex AI Search. (n.d.). 3, 5-Difluoro-4-difluoromethoxy-benzeneboronic acid, min 98%, 5 grams.
  • Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 958451-70-2.
  • AOBChem USA. (n.d.). 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a...
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemicalBook. (n.d.). This compound CAS#: 958451-70-2.
  • RSC Publishing. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III).
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid | CAS 187804-79-1.
  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
  • (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.
  • (n.d.). 3,4-Difluorophenylboronic Acid: A Key Intermediate for Pharmaceutical Synthesis and Advanced Material Development.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.
  • ChemicalBook. (n.d.). 2,4-Difluorophenylboronic acid synthesis.
  • (n.d.). Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
  • (n.d.). The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis.

Sources

An In-depth Technical Guide to 3-Difluoromethoxy-4-fluoro-benzeneboronic acid for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Difluoromethoxy-4-fluoro-benzeneboronic acid is a specialized arylboronic acid derivative increasingly recognized for its significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a difluoromethoxy group, imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, modulated lipophilicity, and improved target-binding interactions. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the compound's core properties, a validated synthetic protocol, its application in palladium-catalyzed cross-coupling reactions, and essential handling procedures. By providing both foundational knowledge and actionable experimental details, this document aims to facilitate the effective utilization of this versatile building block in the synthesis of next-generation pharmaceuticals.

Core Physicochemical Properties

This compound is a solid organic compound whose structure is key to its function in chemical synthesis. The difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor and serves as a bioisosteric replacement for hydroxyl, thiol, or methoxy groups, which can prevent O-demethylation, a common metabolic pathway.[1][2] The adjacent fluorine atom further modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid and the binding characteristics of resulting drug candidates.

A precise understanding of its molecular characteristics is the foundation for its application. The key quantitative data are summarized below.

PropertyValueReference(s)
Molecular Weight 205.93 g/mol [3][4]
Molecular Formula C₇H₆BF₃O₃[3][4]
CAS Number 958451-70-2[3][5]
Appearance White to off-white solidGeneric MSDS
Purity Typically ≥95%[6]
Storage 4-8°C under inert atmosphere[6]

Synthesis and Characterization

The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent acidic hydrolysis. This established methodology can be adapted for the multi-gram scale production of this compound.

Synthetic Workflow Diagram

The following diagram outlines the logical flow for a common synthesis route starting from a brominated precursor.

G cluster_prep Pre-Reaction Setup cluster_reaction Core Reaction Sequence cluster_workup Workup & Isolation A 1. Dry Glassware & Reagents B 2. Establish Inert Atmosphere (N₂ or Ar) A->B C 3. Dissolve Precursor (4-Bromo-2-fluoro-1-(difluoromethoxy)benzene) in anhydrous THF B->C D 4. Cool to -78°C C->D E 5. Add n-Butyllithium (Initiates Li-Br Exchange) D->E F 6. Add Triisopropyl Borate (Forms Boronate Ester) E->F G 7. Quench with HCl (aq) (Hydrolyzes Ester) F->G H 8. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify by Recrystallization or Column Chromatography I->J K 3-Difluoromethoxy-4-fluoro- benzeneboronic acid J->K Final Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the organolithium intermediate and premature hydrolysis of the boronate ester.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-bromo-2-fluoro-1-(difluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: This step generates a highly reactive aryllithium intermediate via lithium-halogen exchange.

  • Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The addition is exothermic; maintain the temperature below -70°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis and Workup: Cool the mixture to 0°C and quench by the slow addition of 1N hydrochloric acid (HCl), adjusting the pH to ~5-6.[7] Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography to yield the final product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures prevalent in many pharmaceutical agents.[8][9] The presence of fluorine substituents on the boronic acid can influence reaction efficiency, often leading to high yields.[10]

Catalytic Cycle Diagram

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 product Ar¹-Ar² (Coupled Product) reductive_elim->product pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_add->pd_intermediate1 transmetal Transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetal->pd_intermediate2 aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_add boronic_acid Ar²-B(OH)₂ (Our Boronic Acid) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal pd_intermediate1->transmetal pd_intermediate2->reductive_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2–1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[11][12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/Water or DMF/Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Safety, Handling, and Storage

Proper handling is crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin.

  • Storage: this compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). For long-term stability, refrigeration at 4-8°C is recommended.[6]

  • Toxicity: While specific toxicity data is limited, boronic acids as a class are generally considered to have low toxicity.[9] However, all chemicals should be treated as potentially hazardous.

Conclusion

This compound stands out as a high-value building block for modern drug discovery. Its molecular weight of 205.93 g/mol and unique electronic features offer medicinal chemists a powerful tool for creating novel molecular architectures with potentially superior pharmacokinetic and pharmacodynamic profiles. The synthetic and application protocols detailed in this guide provide a solid, field-proven framework for leveraging this compound's capabilities in research and development settings.

References

  • Vertex AI Search. 3, 5-Difluoro-4-difluoromethoxy-benzeneboronic acid, min 98%, 5 grams. Google. Accessed January 4, 2026.
  • AOBChem USA. 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid. AOBChem. Accessed January 4, 2026.
  • ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHOXY)BENZENEBORONIC ACID | 187804-79-1. ChemicalBook. Accessed January 4, 2026.
  • Santa Cruz Biotechnology. 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid | CAS 187804-79-1. Santa Cruz Biotechnology, Inc. Accessed January 4, 2026.
  • Sunway Pharm Ltd. 4-difluoromethoxy-3-fluoro-benzeneboronic acid - CAS:958451-69-9. Sunway Pharm Ltd. Accessed January 4, 2026.
  • BenchChem. Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science. BenchChem. Accessed January 4, 2026.
  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • BoroPharm. The Role of Fluorinated Benzoic Acids in Drug Discovery. BoroPharm. Accessed January 4, 2026.
  • Ishihara, K., et al. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Accessed January 4, 2026. [Link].

  • JIECHEM. (3-(difluoromethyl)-4-fluorophenyl)boronic acid. JIECHEM. Accessed January 4, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 4, 2026.
  • BenchChem. A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling. BenchChem. Accessed January 4, 2026.
  • Pertusati, F., et al. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. Accessed January 4, 2026. [Link].

  • Miyaura, N. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. 2004. [Link].

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. 2023.
  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • Weber, S. G., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. 2003.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. 2017. [Link].

  • da Silva, F. C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2016. [Link].

  • Purohit, A., et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. 2012.
  • Biotuva Life Sciences. 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid. Biotuva Life Sciences. Accessed January 4, 2026.

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An In-depth Technical Guide to the Synthesis of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Difluoromethoxy-4-fluoro-benzeneboronic acid is a critical building block in contemporary drug discovery, prized for its unique electronic properties and metabolic stability conferred by the difluoromethoxy group. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings of key chemical transformations, present detailed, field-proven experimental protocols, and offer insights into process optimization and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: Significance and Retrosynthetic Analysis

The incorporation of fluorine and fluorine-containing motifs into drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable isostere of phenol or methoxy groups. This compound is therefore a highly sought-after intermediate for introducing this privileged moiety into target molecules, typically via Suzuki-Miyaura cross-coupling reactions.

A retrosynthetic analysis reveals two principal strategies for constructing the target molecule, both hinging on the formation of the carbon-boron bond as a late-stage transformation. These approaches begin with a common precursor, 1-bromo-3-(difluoromethoxy)-4-fluorobenzene.

Core Synthetic Strategies:

  • Route A: Halogen-Metal Exchange followed by Borylation. This is the most prevalent and direct method, involving the conversion of an aryl halide to an organometallic intermediate (organolithium or Grignard reagent), which is then quenched with a boron electrophile.

  • Route B: Palladium-Catalyzed Borylation. This method involves a direct coupling of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex.

This guide will focus primarily on Route A, as it is widely documented and offers a robust, scalable pathway.

Synthesis via Halogen-Metal Exchange and Borylation

The most common and industrially viable approach to synthesizing arylboronic acids involves the reaction of an aryl organometallic species with a trialkyl borate ester.[1][2] This pathway is characterized by its high efficiency and the ready availability of starting materials. The key steps are the formation of an organolithium or Grignard reagent from the corresponding aryl bromide, followed by electrophilic trapping with a borate ester and subsequent hydrolysis.

Diagram of the Primary Synthetic Pathway

Synthesis_Pathway SM 1-Bromo-3-(difluoromethoxy) -4-fluorobenzene Int1 Aryllithium Intermediate SM->Int1 n-BuLi or s-BuLi THF, -78 °C Int2 Boronate Ester Intermediate Int1->Int2 1. B(OiPr)₃ or B(OMe)₃ 2. Warm to RT Product 3-Difluoromethoxy-4-fluoro -benzeneboronic acid Int2->Product Aqueous Acidic Workup (e.g., 1N HCl)

Caption: Lithiation-Borylation Synthetic Workflow.

Step 1: Lithiation via Halogen-Metal Exchange

The initial and most critical step is the formation of the aryllithium intermediate from 1-bromo-3-(difluoromethoxy)-4-fluorobenzene. This transformation is typically achieved via lithium-halogen exchange using an alkyllithium reagent at very low temperatures.

  • Choice of Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are the most common reagents. s-BuLi is more reactive and can sometimes lead to higher yields or faster reaction times, but n-BuLi is often sufficient and more economical.

  • Causality of Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) for a crucial reason: to prevent side reactions. At higher temperatures, the highly nucleophilic aryllithium intermediate could potentially react with the solvent (THF) or undergo undesired coupling reactions. More importantly, it prevents ortho-lithiation directed by the fluorine or difluoromethoxy groups, ensuring regioselectivity. The fluorine atom is a known ortho-directing group for metalation, but bromine-lithium exchange is kinetically much faster at low temperatures.[3][4]

Step 2: Borylation (Electrophilic Quench)

Once the aryllithium species is formed, it is treated with a boron electrophile. Trialkyl borates, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃, are the standard reagents for this purpose.

  • Mechanism: The nucleophilic carbon of the aryllithium attacks the electron-deficient boron atom of the borate ester. This forms a tetracoordinate borate complex. Upon warming and subsequent acidic workup, the alkoxy groups are hydrolyzed to yield the final boronic acid.

  • Reagent Selection: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropoxy groups can help to prevent the formation of over-arylated byproducts (borinic and boronic acids) where two or three aryl groups add to the boron center.

Step 3: Hydrolysis and Work-up

The final step is the hydrolysis of the boronate ester intermediate. This is typically achieved by adding an aqueous acid solution, such as 1N hydrochloric acid, to the reaction mixture. The acid protonates the alkoxy groups, facilitating their departure as alcohols and forming the B(OH)₂ moiety. The pH is usually adjusted to be mildly acidic to ensure the boronic acid is fully protonated and to facilitate its precipitation or extraction.[5]

Detailed Experimental Protocol

The following protocol is a representative example synthesized from common procedures found in the literature.[5][6] Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

  • 1-Bromo-3-(difluoromethoxy)-4-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B(OiPr)₃)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-bromo-3-(difluoromethoxy)-4-fluorobenzene (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 5-10 mL per mmol of substrate) via syringe.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. Reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or LC-MS.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours (overnight).

  • Quenching & Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 1N HCl. Stir vigorously for 30 minutes. Check the pH of the aqueous layer to ensure it is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with hexanes to afford the pure this compound as a white solid.

Data and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques.

ParameterTypical Value/ResultMethod
Yield 70-85%Gravimetric
Appearance White to off-white solidVisual Inspection
Purity >98%HPLC, ¹H NMR
¹H NMR Consistent with expected shifts and couplingNMR Spectroscopy
¹⁹F NMR Signals corresponding to Ar-F and -OCF₂HNMR Spectroscopy
Mass Spec (MS) [M-H]⁻ or [M+H]⁺ matches calculated massLC-MS, GC-MS

Alternative Synthetic Considerations: Grignard Reagents

An alternative to the organolithium route is the use of a Grignard reagent.[7][8] This involves reacting the starting aryl bromide with magnesium metal (often activated with iodine) to form the arylmagnesium bromide. This intermediate is then reacted with the borate ester in a similar fashion.

Diagram of the Grignard-based Workflow

Grignard_Pathway SM 1-Bromo-3-(difluoromethoxy) -4-fluorobenzene Int1 Arylmagnesium Bromide (Grignard Reagent) SM->Int1 Mg, I₂ (cat.) THF, Reflux Int2 Boronate Ester Intermediate Int1->Int2 1. B(OiPr)₃, 0 °C to RT Product 3-Difluoromethoxy-4-fluoro -benzeneboronic acid Int2->Product Aqueous Acidic Workup (e.g., 1N HCl)

Caption: Grignard-Borylation Synthetic Workflow.

Advantages of Grignard Route:

  • Generally less sensitive to trace amounts of protic impurities compared to organolithiums.

  • Reaction temperatures for the borylation step are often less cryogenic (e.g., -10 °C to 0 °C) than the -78 °C required for lithiation.[7]

Disadvantages:

  • Grignard formation can sometimes be difficult to initiate.

  • The basicity of Grignard reagents is lower than that of organolithiums, which may be less effective for certain substrates.

Conclusion

The synthesis of this compound is most reliably achieved through a halogen-metal exchange of the corresponding aryl bromide, followed by borylation with a trialkyl borate. The organolithium-based approach, while requiring cryogenic temperatures, is highly efficient and regioselective. Careful control of temperature and anhydrous conditions are paramount to success. The resulting boronic acid is a versatile and valuable building block, enabling the facile introduction of the 3-difluoromethoxy-4-fluorophenyl moiety into a wide array of complex molecules for pharmaceutical and materials science applications.

References

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Silva, F., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(15), 5036. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Prakash, G. K. S., et al. (2011). PREPARATION OF TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 88, 103. [Link]

  • WO1999064428A1 - Synthesis of aryl boronic acids.
  • Ellman, J. A., & Storgaard, M. (2009). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS TO N-tert-BUTANESULFINYL IMINES: (S)-tert-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Organic Syntheses, 86, 324. [Link]

  • AOBChem USA. 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid. [Link]

  • US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • American Chemical Society. Boron-Based Directing Groups for Directed Lithiation Reactions. (2014). 58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. [Link]

  • WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). BENZENEBORONIC ANHYDRIDE. Organic Syntheses, 18, 8. [Link]

  • Myers, A. G. Research Group. Directed (ortho) Metallation. Harvard University. [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

  • ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

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A Technical Guide to the Predicted Spectroscopic Profile of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid (CAS Number: 958451-70-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous compounds to construct a reliable, predictive spectral profile. In the absence of publicly available experimental data for this specific molecule, this guide serves as an authoritative reference for spectral interpretation, quality control, and structural verification.

Introduction and Molecular Structure

This compound is a synthetically valuable building block, particularly in medicinal chemistry and materials science. The presence of multiple fluorine atoms, both on the aromatic ring and in the difluoromethoxy group, can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.

A thorough understanding of the spectroscopic signature of this reagent is paramount for reaction monitoring, impurity profiling, and ensuring the structural integrity of downstream products. This guide will elucidate the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will all provide critical and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals from the aromatic protons, the difluoromethoxy proton, and the labile boronic acid protons. The electron-withdrawing nature of the fluorine and boronic acid groups will generally shift the aromatic protons downfield.

Predicted SignalMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Rationale
Aromatic HDoublet of Doublets (dd)7.6 - 7.8³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-6 HzProton ortho to the boronic acid group, coupled to adjacent aromatic proton and the ring fluorine.
Aromatic HDoublet of Doublets (dd)7.4 - 7.6³J(H,H) ≈ 8-9 Hz, ⁵J(H,F) ≈ 2-3 HzProton meta to the boronic acid group, coupled to two adjacent aromatic protons and weakly to the ring fluorine.
Aromatic HTriplet of Doublets (td)7.1 - 7.3³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 9-11 HzProton ortho to the ring fluorine, coupled to adjacent aromatic protons and the ring fluorine.
-OCHF₂Triplet (t)6.6 - 7.0²J(H,F) ≈ 72-76 HzThe single proton of the difluoromethoxy group is split into a triplet by the two equivalent fluorine atoms.
B(OH)₂Broad Singlet (br s)5.0 - 8.0-Labile protons of the boronic acid group. The chemical shift is highly dependent on concentration, solvent, and water content. This signal will exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be notable for the carbon-fluorine couplings, which are invaluable for confirming assignments. The carbon attached to the difluoromethoxy group will appear as a triplet with a large one-bond C-F coupling constant.

Predicted SignalMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Rationale
C-F (Aromatic)Doublet (d)160 - 165¹J(C,F) ≈ 245-255 HzAromatic carbon directly bonded to fluorine exhibits a large one-bond coupling constant.
C-ODoublet (d)148 - 152²J(C,F) ≈ 12-16 HzAromatic carbon bonded to the difluoromethoxy group, showing a two-bond coupling to the aromatic fluorine.
C-BSinglet or Broad130 - 135-Aromatic carbon bonded to boron. The signal may be broadened due to quadrupolar relaxation of the boron nucleus.
Aromatic CHDoublet (d)125 - 130³J(C,F) ≈ 3-5 HzAromatic CH carbon meta to the ring fluorine.
Aromatic CHDoublet (d)118 - 122²J(C,F) ≈ 20-25 HzAromatic CH carbon ortho to the ring fluorine.
Aromatic CHDoublet (d)115 - 119⁴J(C,F) ≈ 1-3 HzAromatic CH carbon para to the ring fluorine.
-OCHF₂Triplet (t)114 - 118¹J(C,F) ≈ 235-245 HzCarbon of the difluoromethoxy group, split into a triplet by the two directly attached fluorine atoms.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. Two distinct signals are expected. Chemical shifts are referenced to CFCl₃ at 0 ppm.

Predicted SignalMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Rationale
Ar-F Multiplet-110 to -120-The aromatic fluorine will be coupled to nearby aromatic protons.
-OCHFDoublet (d)-75 to -85²J(F,H) ≈ 72-76 HzThe two equivalent fluorines of the difluoromethoxy group are split into a doublet by the single adjacent proton.
Predicted ¹¹B NMR Spectrum

¹¹B NMR confirms the presence of the boronic acid functionality. Boronic acids typically exhibit a single, often broad, resonance.

Predicted SignalApprox. Chemical Shift (δ, ppm)Rationale
B (OH)₂28 - 32This chemical shift is characteristic of a neutral, trigonal planar (sp²-hybridized) boron atom in an arylboronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3200 - 3600O-H stretchBroad, StrongB(OH)₂
3000 - 3100C-H stretch (aromatic)MediumAr-H
1600 - 1620C=C stretch (aromatic)MediumAromatic Ring
1310 - 1380B-O stretchStrongB-O
1200 - 1250C-F stretch (aromatic)StrongAr-F
1000 - 1150C-O-C stretch & C-F stretchStrong, Complex-O-CHF₂

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is a fingerprint of the molecular structure.

Predicted Fragmentation Pathway:

fragmentation M Molecular Ion (M⁺˙) m/z = 206 F1 [M - OH]⁺ m/z = 189 M->F1 - •OH F2 [M - H₂O]⁺ m/z = 188 M->F2 - H₂O F3 [M - B(OH)₂]⁺ m/z = 163 M->F3 - •B(OH)₂ F4 [M - CHF₂]⁺ m/z = 155 M->F4 - •CHF₂ F5 [C₆H₃F-B(OH)₂]⁺ m/z = 140 F3->F5 - CO

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI) conditions.

Key Predicted Fragments:

m/z ValueIdentityRationale
206[M]⁺˙ Molecular ion.
189[M - OH]⁺Loss of a hydroxyl radical from the boronic acid group.
188[M - H₂O]⁺Loss of a water molecule from the boronic acid group.
163[M - B(OH)₂]⁺Cleavage of the C-B bond, loss of the boronic acid group.
155[M - CHF₂]⁺Cleavage of the O-CHF₂ bond.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm) if

A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. 3-Difluoromethoxy-4-fluoro-benzeneboronic acid (CAS No. 1256345-64-7) has emerged as a particularly valuable reagent. The strategic placement of its fluorine and difluoromethoxy groups can significantly enhance metabolic stability, binding affinity, and membrane permeability. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound, covering reliable commercial sourcing, critical quality control parameters, and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into bioactive molecules is a cornerstone of contemporary drug design. The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for other functionalities, offering a unique combination of properties that can improve a compound's metabolic profile. When combined with a boronic acid moiety, this building block becomes a versatile partner in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl structures—a common motif in pharmacologically active compounds.[1]

Key Molecular Features:

  • 3-Difluoromethoxy Group: Enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.

  • 4-Fluoro Group: Modulates the electronic properties of the aromatic ring and can influence pKa and binding interactions.

  • Boronic Acid Moiety: A key functional group for Suzuki-Miyaura cross-coupling, one of the most robust and widely used C-C bond-forming reactions in organic synthesis.[1]

Commercial Sourcing and Supplier Evaluation

The success and reproducibility of synthetic efforts hinge on the quality and reliability of starting materials. For a specialized reagent like this compound, careful supplier selection is paramount.

Leading Commercial Suppliers

A survey of the chemical supplier landscape identifies several reputable sources for this building block. The following table summarizes key procurement data. Note: Pricing and availability are subject to change and should be verified directly with the suppliers.

SupplierCAS NumberPurity (Typical)Available Quantities
Sigma-Aldrich (Merck) 1256345-64-7≥96%Gram Scale
BOC Sciences 1256345-64-797%Gram to Kilogram Scale
Combi-Blocks 1256345-64-7>97%Gram to Kilogram Scale
Santa Cruz Biotechnology 958451-70-2N/AGram Scale
ChemicalBook 958451-70-2N/ASupplier Aggregator

Note: Some suppliers may use the CAS number 958451-70-2, which refers to the same compound.[2][3]

Quality Control: A Self-Validating System

Trustworthiness in a supplier is established through consistent quality. When procuring this reagent, researchers should demand and scrutinize the following from the Certificate of Analysis (CoA):

  • Purity Confirmation: Purity should be determined by robust analytical methods, typically ¹H NMR and LC-MS. A purity level of >97% is recommended for most drug discovery applications to avoid the introduction of confounding impurities.

  • Structural Verification: ¹H NMR and ¹⁹F NMR spectra are critical for confirming the chemical structure and identifying any isomeric or process-related impurities. The spectra should be consistent with the expected pattern for this compound.

  • Residual Solvent Analysis: The CoA should specify the levels of any residual solvents from the manufacturing process, as these can interfere with subsequent reactions.

  • Water Content: Boronic acids can dehydrate to form boroxines. While this equilibrium is often reversible in situ during a reaction, knowing the water content (via Karl Fischer titration) is important for ensuring accurate stoichiometry.

The logical workflow for qualifying a new supplier for this critical reagent is illustrated below.

G cluster_0 Supplier Qualification Workflow A Identify Potential Suppliers B Request & Review Certificate of Analysis (CoA) A->B C Verify Purity (>97%) & Structure (NMR, MS) B->C C->A CoA Fails D Order Small-Scale Test Batch C->D CoA Meets Specs E Perform In-House QC (NMR, LC-MS) D->E F Execute Test Reaction (e.g., Suzuki Coupling) E->F G Evaluate Yield & Purity of Product F->G G->A Failure H Approve Supplier for Large-Scale Use G->H Successful Outcome

Caption: Workflow for qualifying a new chemical supplier.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' (L)₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust, general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) active catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Dioxane/H₂O 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical endpoint is the complete consumption of the limiting reagent (the aryl bromide). This typically occurs within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a high-value building block for modern drug discovery programs. Its strategic utility in creating complex, metabolically robust molecules is well-established. By implementing a rigorous supplier qualification process and employing optimized, validated synthetic protocols such as the Suzuki-Miyaura coupling described herein, research and development teams can confidently and reproducibly leverage this reagent to accelerate the discovery of next-generation therapeutics.

References

  • Suzuki-Miyaura Coupling - Organic Synthesis . Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH . Available at: [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate . Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals . Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Available at: [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery . Available at: [Link]

  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CAS 958451-69-9 suppliers, 4-difluoromethoxy-3-fluoro-benzeneboronic acid suppliers . Available at: [Link]

  • 4-DIFLUOROMETHOXY-3-FLUORO-BENZENEBORONIC ACID (CAS No. 958451-69-9) Suppliers @ ChemicalRegister.com . Available at: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar . Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Compound Profile

3-Difluoromethoxy-4-fluoro-benzeneboronic acid is a specialized arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both a difluoromethoxy group and a fluorine atom, makes it a valuable reagent for introducing these motifs into complex molecules, particularly in the development of novel pharmaceutical candidates and advanced materials. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as the organoboron nucleophile.

Understanding the specific safety and handling requirements of this compound is paramount to ensuring not only the safety of laboratory personnel but also the integrity and success of the experimental outcomes. This guide provides a comprehensive overview of its hazards, risk mitigation strategies, and detailed protocols for its safe use.

Compound Identification
IUPAC Name (3-(Difluoromethoxy)-4-fluorophenyl)boronic acid
CAS Number 958451-70-2[1][2]
Molecular Formula C7H6BF3O3[2]
Molecular Weight 205.93 g/mol [2]
Appearance White to off-white or cream-colored solid/powder
Primary Application Reagent in Suzuki-Miyaura cross-coupling reactions

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While this specific compound has not been exhaustively studied for its toxicological properties, data from structurally similar arylboronic acids and supplier safety data sheets (SDS) provide a clear basis for a conservative risk assessment.

GHS Classification & Health Hazards

The primary health risks associated with this compound are related to its irritant properties.[3] The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard Class Category Hazard Statement Pictogram Signal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[4]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[4]Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[4]Warning
  • Inhalation (H335): As a fine powder, the primary route of exposure is inhalation, which can lead to irritation of the nose, throat, and respiratory tract.[3]

  • Skin Contact (H315): Direct contact with the skin can cause redness, itching, and irritation.[3] Prolonged contact should be avoided.

  • Eye Contact (H319): The compound is a serious eye irritant.[3] Accidental contact can cause significant pain, redness, and potential damage if not promptly and thoroughly rinsed.

  • Ingestion: While less common in a laboratory setting, ingestion is expected to be harmful. The GHS classification for Phenylboronic acid is H302 (Harmful if swallowed), and similar caution should be applied.[5]

Some research has indicated that arylboronic acids may be weakly mutagenic in microbial assays, warranting their classification as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing contexts.[6] Therefore, minimizing exposure is a critical objective.

Physicochemical & Stability Hazards

A key characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine .[5][7] This is a reversible equilibrium reaction that can be driven by heat or the presence of a dehydrating agent.

  • Causality: The presence of boroxine in a sample of boronic acid means the actual molecular weight and stoichiometry of the reagent may differ from the theoretical value of the monomer. For high-precision reactions, this can impact yield and purity. While boroxines are often equally effective in cross-coupling reactions, the inconsistency can be problematic.

  • Stability: The compound is generally stable under standard laboratory conditions. However, it should be protected from excess moisture to prevent clumping and from high heat.[8] It is incompatible with strong oxidizing agents.

  • Decomposition: Thermal decomposition may produce hazardous gases, including carbon oxides, hydrogen fluoride, and boron oxides.

Exposure Controls & Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for mitigating the risks identified above.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to reaction vessels) must be performed inside a certified chemical fume hood. This is the primary control to prevent inhalation of the fine powder.

  • Ventilation: Ensure the laboratory has good general ventilation to supplement the localized control of the fume hood.

  • Safety Stations: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the irritant nature of the compound.

Protection Type Specification Justification
Hand Protection Nitrile gloves (inspected before use)Provides a chemical barrier to prevent skin contact and irritation.
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects against airborne particles and accidental splashes.
Skin/Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not required if handled exclusively within a fume hood.A NIOSH-approved respirator may be necessary for large-scale work or spill cleanup outside of a fume hood.

Protocols for Safe Handling and Storage

Adherence to strict protocols is a self-validating system for ensuring safety and experimental reproducibility.

Step-by-Step Handling Protocol

This workflow is designed to minimize exposure and preserve compound integrity.

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Final Steps prep1 Verify fume hood is operational (check airflow monitor) prep2 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Transfer stock bottle to fume hood prep2->handle1 handle2 Tare weigh boat on analytical balance inside hood handle1->handle2 handle3 Carefully scoop/spatulate required amount handle2->handle3 handle4 Close stock bottle immediately after dispensing handle3->handle4 clean1 Add reagent to reaction vessel within the hood handle4->clean1 clean2 Decontaminate spatula and weigh boat with appropriate solvent clean1->clean2 clean3 Dispose of contaminated wipes/materials in designated waste clean2->clean3 clean4 Wipe down sash and work surface before closing hood clean3->clean4 G spill Spill Detected is_contained Is spill contained in fume hood? spill->is_contained evacuate Evacuate Area Alert Safety Officer is_contained->evacuate No ppe Ensure appropriate PPE is worn is_contained->ppe Yes cover Gently cover with inert absorbent (sand) ppe->cover collect Sweep into labeled hazardous waste container cover->collect decon Decontaminate area with solvent/soap collect->decon dispose Dispose of all materials as hazardous waste decon->dispose

Caption: Decision Tree for Solid Chemical Spill Response.

First Aid Measures

Immediate action is required in the event of personal exposure.

Exposure Route First Aid Protocol
Inhalation Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [9]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention. [9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. [3]Do not dispose of down the drain or in general trash.

  • Containerization: Use clearly labeled, sealed containers for waste collection.

References

  • Butters, M., et al. (2010). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

Sources

The Strategic Advantage of Fluorinated Boronic Acids in Cross-Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex molecular architectures. The strategic incorporation of fluorine into organic molecules has concurrently emerged as a critical design element, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of fluorinated boronic acids and their derivatives, highlighting their synthesis, unique reactivity, and pivotal role in advancing cross-coupling methodologies. We will delve into the mechanistic nuances that differentiate these reagents from their non-fluorinated counterparts and provide field-proven insights into their practical application, with a focus on potassium organotrifluoroborates as exceptionally stable and versatile coupling partners.

The Indispensable Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties.[2] Approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its impact.[3] The C-F bond, being one of the strongest in organic chemistry, often imparts significant metabolic stability by shielding molecules from enzymatic degradation, thereby improving bioavailability and in vivo half-life.[4]

Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, altering a molecule's lipophilicity and its ability to permeate biological membranes.[1][5] These modifications can lead to enhanced binding affinity and selectivity for the target protein.[1][4] The unique properties of fluorine make fluorinated building blocks, such as fluorinated boronic acids, highly sought-after in drug discovery programs.[3][6]

Fluorinated Boronic Acids and Their Derivatives: A Leap in Stability and Reactivity

While traditional boronic acids are mainstays in Suzuki-Miyaura coupling, they can suffer from instability, including a propensity for protodeboronation, which can complicate handling and affect reaction efficiency.[7] Fluorinated boronic acids, and particularly their trifluoroborate salts, offer a robust solution to these challenges.

Potassium Organotrifluoroborates: The Superior Coupling Partner

Potassium organotrifluoroborates have gained significant traction as alternatives to boronic acids.[7][8] These crystalline solids are generally stable to air and moisture, which simplifies their storage and handling.[9] Their enhanced stability stems from the tetracoordinate nature of the boron atom, which makes them less susceptible to protodeboronation compared to their tricoordinate boronic acid counterparts.[10][11] This stability often allows for the use of near-stoichiometric amounts of the organoboron reagent, improving the atom economy of the reaction.[7][12]

The synthesis of potassium organotrifluoroborates is typically straightforward, often involving the treatment of the corresponding boronic acid or boronate ester with potassium hydrogen fluoride (KHF2).[10][11] This accessibility, combined with their stability, makes them highly attractive reagents for a wide range of cross-coupling reactions.[13]

The Suzuki-Miyaura Cross-Coupling: Mechanistic Considerations with Fluorinated Reagents

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The electron-withdrawing nature of fluorine substituents on the aromatic ring of a boronic acid can influence the electronic properties of the boron center, potentially affecting the rate and efficiency of the transmetalation step.[3] In the case of organotrifluoroborates, the mechanism involves a "slow release" of the corresponding boronic acid under the reaction conditions.[14] The hydrolysis of the organotrifluoroborate to the active boronic acid is a crucial step, and its rate can be influenced by factors such as the electronic nature of the organic substituent.[14]

Suzuki_Miyaura_Cycle cluster_boron Boron Reagent Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (R-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination R-B(OH)2 R-B(OH)2 Base Base R-BF3K R-BF3K R-BF3K->R-B(OH)2 Hydrolysis

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, including the activation of potassium organotrifluoroborates.

Experimental Protocols: A Practical Guide

The following section provides a general, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate. This protocol is intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate

Materials:

  • Aryl halide (or triflate) (1.0 equiv)

  • Potassium organotrifluoroborate (1.05–1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1–5 mol%)

  • Ligand (e.g., RuPhos, SPhos, PPh₃) (2–10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2–3 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, Ethanol)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, potassium organotrifluoroborate, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium catalyst and ligand in the chosen solvent.

  • Add the catalyst/ligand solution to the Schlenk tube via syringe.

  • If a biphasic solvent system is used (e.g., Toluene/H₂O), add the aqueous portion.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The success of the reaction can be validated by obtaining the expected product in a reasonable yield with clean spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry). The consumption of starting materials should also be evident.

Data Presentation: Comparative Performance

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of a Suzuki-Miyaura coupling. The following table provides a comparative overview of reaction conditions and yields for the coupling of various potassium heteroaryltrifluoroborates with aryl halides.

HeteroaryltrifluoroborateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Furan-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol8591[10]
Thiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Dioxane/H₂O10085[11]
Pyridine-3-yltrifluoroborate4-BromoanisolePdCl₂(dppf) (3)-K₂CO₃DME/H₂O8088[12]
Indole-5-yltrifluoroborate1-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092[12]

Troubleshooting and Field-Proven Insights

Low Yields or No Reaction:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd(0), ensure it has not been oxidized. Consider using a pre-catalyst that is activated in situ.

  • Ligand Choice: The choice of ligand is critical. For challenging couplings, particularly with aryl chlorides, bulky, electron-rich phosphine ligands like RuPhos or SPhos are often more effective.[13]

  • Base Strength: The base plays a crucial role in the transmetalation step. For less reactive substrates, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.

  • Inefficient Hydrolysis: For some organotrifluoroborates, hydrolysis to the boronic acid can be slow. Increasing the water content or temperature may be beneficial.[14]

Side Reactions:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source. While organotrifluoroborates are more resistant to this than boronic acids, it can still occur, especially with prolonged reaction times or acidic conditions.[10] Using anhydrous conditions until the coupling begins can sometimes mitigate this.

  • Homocoupling: The formation of biaryl products from the coupling of two organoboron reagents can occur, particularly in the presence of oxygen.[15] Ensuring the reaction is thoroughly deoxygenated can minimize this side reaction.

Future Perspectives

The development of new fluorination methodologies continues to be a vibrant area of research.[16] The synthesis of novel fluorinated boronic acids and their derivatives will undoubtedly expand the toolbox for medicinal chemists and materials scientists.[17] Furthermore, the application of these reagents in other cross-coupling reactions, such as C-N and C-O bond formation, is an area of growing interest.[18] The continued exploration of catalyst systems, including the use of more earth-abundant metals like nickel, will also shape the future of this field.[19][20]

References

  • Applications of Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Role of Fluorinated Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Chemistry of Fluorinated Boronic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Deriv
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. American Chemical Society.
  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing.
  • Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Deriv
  • Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH.
  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. NIH.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
  • Fluorine in drug discovery: Role, design and case studies.
  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Recent Advances in the Construction of Fluorin
  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

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Methodological & Application

Palladium-Catalyzed Cross-Coupling of 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Difluoromethoxy-4-fluorophenyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethoxy group (-OCF₂H), in particular, has emerged as a valuable substituent due to its unique electronic properties and its ability to act as a bioisostere for more metabolically labile groups like hydroxyls and methoxy moieties. When combined with an additional fluorine atom on the phenyl ring, as in 3-difluoromethoxy-4-fluoro-benzeneboronic acid, the resulting structural motif offers a powerful tool for modulating lipophilicity, metabolic stability, and target engagement of bioactive molecules. This guide provides a detailed exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound, offering field-proven insights and a comprehensive experimental protocol for researchers, scientists, and drug development professionals.

The Challenge of Coupling Electron-Deficient Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. However, the coupling of electron-deficient arylboronic acids, such as this compound, presents unique challenges. The electron-withdrawing nature of the difluoromethoxy and fluoro substituents can increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields of the desired coupled product.[1] Therefore, the selection of a highly active catalyst system that promotes a rapid rate of cross-coupling is paramount to outcompete this deleterious pathway.

Optimizing the Catalytic System: A Mechanistic Approach

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. For challenging substrates like this compound, a deep understanding of the catalytic cycle is essential for rational optimization.

The Catalytic Cycle: A Visual Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: The Key to Efficiency

For electron-deficient boronic acids, the use of modern palladium precatalysts in combination with bulky, electron-rich phosphine ligands is highly recommended.[2] These catalyst systems generate a highly active, monoligated Pd(0) species in situ, which is crucial for efficient oxidative addition of the aryl halide.

Catalyst/Ligand SystemRationaleTypical Loading (mol%)
Pd₂(dba)₃ / XPhos or SPhos Bulky biarylphosphine ligands that promote fast reductive elimination and stabilize the active catalyst.1-5
Pd(PPh₃)₄ A classic, versatile catalyst, though may be less effective for challenging substrates.2-10
PdCl₂(dppf) A robust catalyst, particularly effective for a range of aryl and heteroaryl couplings.2-5
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3] For sensitive substrates prone to protodeboronation, the choice and stoichiometry of the base are critical.

BaseStrengthKey Considerations
K₃PO₄ StrongOften effective for challenging couplings, but its basicity can promote protodeboronation if the reaction is sluggish.
Cs₂CO₃ StrongA highly effective base, particularly in polar aprotic solvents.
K₂CO₃ ModerateA common and cost-effective choice, often used in aqueous solvent mixtures.
KF/CsF WeakFluoride bases can be advantageous for substrates with base-labile functional groups.[3]

Detailed Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. It is intended as a starting point and may require optimization for specific coupling partners.

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Solvent Addition cluster_run Reaction Execution cluster_workup Workup and Purification A Combine aryl bromide, boronic acid, base, catalyst, and ligand in a flame-dried flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent via syringe. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Perform aqueous workup and extract with an organic solvent. F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), the palladium catalyst, and the ligand under a stream of inert gas.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; Protodeboronation of the boronic acid.Increase reaction time or temperature. Use a more active catalyst system (e.g., with a bulkier, more electron-rich ligand). Consider using a milder base or a non-aqueous solvent system.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure thorough degassing of the solvent and reaction vessel. Increase the catalyst loading or switch to a more effective ligand.
Formation of Side Products Catalyst decomposition; Reaction with solvent.Use a more stable precatalyst. Ensure the use of high-purity, anhydrous solvents.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. While the electron-deficient nature of this substrate presents challenges, a rational approach to the selection of the catalyst, ligand, and base can lead to high-yielding and efficient transformations. The protocol and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage the unique properties of the 3-difluoromethoxy-4-fluorophenyl motif in their synthetic endeavors.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules.2019 , 24 (12), 2292. [Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives. Angew. Chem. Int. Ed. Engl.2014 , 53 (6), 1669-73. [Link]

  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.2021 , 26 (19), 5845. [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules.2020 , 25 (22), 5293. [Link]

  • Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry.2022 , 28 (42), e202201089. [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. J. Am. Chem. Soc.2013 , 135 (38), 14012–14015. [Link]

  • Suzuki coupling reaction in the presence of polymer immobilized palladium nanoparticles: a heterogeneous catalytic pathway. New J. Chem.2015 , 39, 1638-1646. [Link]

  • 4-Fluorophenylboronic acid. Chem-Impex.[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of Difluoromethoxy-Substituted Biaryls via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The difluoromethoxy (–OCF₂H) group has become a privileged motif in modern medicinal chemistry. Its unique electronic properties—acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or even amide functionalities—can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity.[1][2] When incorporated into a biaryl scaffold, a common structural core in numerous pharmaceuticals, the resulting molecules are of high interest in drug development.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][5][6] This guide provides a comprehensive, field-proven two-part strategy for the synthesis of difluoromethoxy-substituted biaryls, targeting researchers and professionals in drug development and organic synthesis. We will detail the synthesis of a key difluoromethoxy-aryl halide intermediate, followed by its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids.

Strategic Overview: A Two-Step Approach

Direct, one-pot three-component coupling to generate these targets is synthetically challenging. A more reliable and widely adopted strategy involves a two-step sequence, which ensures high yields and purity.[7]

  • Part A: Synthesis of the Key Intermediate. An appropriate hydroxy-substituted aryl halide is converted to its corresponding difluoromethyl ether. This step "installs" the desired –OCF₂H group onto one of the coupling partners.

  • Part B: Suzuki-Miyaura Cross-Coupling. The resulting difluoromethoxy-aryl halide is then coupled with a desired arylboronic acid using a palladium catalyst to form the target biaryl structure.

This modular approach allows for the synthesis of a diverse library of analogs by simply varying the aryl halide starting material or the arylboronic acid coupling partner.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cross-Coupling A Hydroxy-Aryl Halide B Difluoromethoxy-Aryl Halide A->B  Difluoromethoxylation   D Target Biaryl Product B->D X Suzuki-Miyaura Coupling C Aryl Boronic Acid C->D X->D

Figure 1: Overall synthetic workflow.

Part A: Protocol for Synthesis of Difluoromethoxy-Aryl Halide Intermediate

The most common and practical method for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols.[2][8] This transformation typically proceeds via a difluorocarbene (:CF₂) intermediate generated in situ. While various reagents can generate difluorocarbene, sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) is an excellent choice due to its stability, low toxicity, and operational simplicity.[1][9]

Mechanism Insight: The reaction is initiated by the thermal decarboxylation of ClCF₂CO₂Na to generate the highly electrophilic difluorocarbene. The phenol, deprotonated by a base (e.g., Cs₂CO₃), acts as a nucleophile, trapping the carbene to form the desired aryl difluoromethyl ether after protonation.[1]

Materials & Reagents (Part A)
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-fluorophenol≥98%Standard SupplierExample starting material
Sodium chloro-difluoroacetate≥97%Standard SupplierDifluorocarbene precursor
Cesium Carbonate (Cs₂CO₃)≥99%Standard SupplierAnhydrous, essential base
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierReaction solvent
Deionized WaterN/AIn-houseUsed as a co-solvent
Diethyl Ether (Et₂O)ACS GradeStandard SupplierFor extraction
Brine, saturatedN/AIn-houseFor workup
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying
Round-bottom flask, condenserN/AStandard SupplierFlame-dried before use
Step-by-Step Protocol: Synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

This protocol is adapted from a robust, high-yield procedure published in Organic Syntheses.[1]

  • Vessel Preparation: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol (e.g., 3.98 g, 20.8 mmol, 1.0 equiv) and cesium carbonate (10.2 g, 31.3 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (30 mL) and deionized water (3.5 mL) via syringe. Stir the resulting suspension at 500 rpm.

  • Degassing: While stirring, bubble nitrogen through the solution for 30-60 minutes to remove dissolved oxygen.

  • Reagent Addition: Briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (8.72 g, 57.2 mmol, 2.75 equiv) in one portion under a positive flow of nitrogen.

  • Reaction Setup: Quickly equip the flask with a condenser, seal the top with a septum, and connect it to a nitrogen line with an oil bubbler outlet to maintain positive pressure.

  • Heating: Lower the apparatus into a preheated oil bath at 120 °C. Vigorous bubbling (CO₂ evolution) should commence. Maintain stirring for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) or LC-MS until the starting phenol is consumed.

  • Workup - Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Workup - Extraction: Shake the funnel, separate the layers, and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Workup - Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product, 1-bromo-4-(difluoromethoxy)-2-fluorobenzene, is often obtained in high purity (>90%) and can be used directly in the next step.[1] If necessary, purify via flash column chromatography on silica gel.

Part B: Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[6][10] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11][12]

G pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_trans Transmetalation (Ar²B(OH)₂ + Base) product Ar¹-Ar² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration center

Sources

The Strategic Incorporation of 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of the Difluoromethoxy Group in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of molecular design, enabling the fine-tuning of a drug candidate's pharmacological profile.[1] Among the arsenal of fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a particularly valuable substituent. It offers a unique balance of electronic and steric properties that distinguish it from the more traditional methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups.[1][2] This application note provides an in-depth guide to the utilization of a key building block, 3-Difluoromethoxy-4-fluoro-benzeneboronic acid, in drug discovery, with a focus on its application in the synthesis of next-generation kinase inhibitors.

The –OCF₂H group is often employed as a bioisosteric replacement for hydroxyl, thiol, and, most commonly, methoxy groups.[1] Its primary advantages include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer significant resistance to oxidative metabolism.[1] Specifically, it blocks O-demethylation, a common metabolic liability for compounds containing a methoxy group, which can lead to a longer in vivo half-life and reduced clearance of the drug candidate.[1][3][4]

  • Modulation of Lipophilicity: The –OCF₂H group increases lipophilicity compared to a hydroxyl or methoxy group, which can improve a molecule's permeability across biological membranes.[1] However, it is generally less lipophilic than the –OCF₃ group, providing medicinal chemists with a valuable intermediate option for optimizing a compound's logP/logD.[4]

  • Hydrogen Bond Donor Capability: A distinctive feature of the difluoromethoxy group is the ability of its polarized C-H bond to act as a hydrogen bond donor.[1] This introduces a potential for new, favorable interactions with the target protein, which is not possible with the methoxy or trifluoromethoxy analogues.

The subject of this guide, this compound, combines these benefits with a boronic acid functionality, rendering it an ideal reagent for the versatile Suzuki-Miyaura cross-coupling reaction. This allows for the direct incorporation of the 3-difluoromethoxy-4-fluorophenyl moiety into a wide range of heterocyclic scaffolds common in medicinal chemistry.

Physicochemical Properties and Data

The strategic placement of the difluoromethoxy group and the adjacent fluorine atom on the phenylboronic acid ring significantly influences its electronic properties and, consequently, the properties of the molecules it is incorporated into.

Chemical Structure

Caption: Structure of this compound.

Comparative Physicochemical Data

The following table summarizes key physicochemical parameters for the difluoromethoxy group in comparison to other common substituents. These values are critical for computational and medicinal chemists during the design phase of a drug discovery project.

SubstituentHansch π Value (Lipophilicity)Hammett Meta Constant (σm)Hammett Para Constant (σp)
-OCH₃-0.020.12-0.27
-OCF₂H 0.63 0.31 0.18
-OCF₃1.040.400.35
-F0.140.340.06
-OH-0.670.12-0.37

Data compiled from various sources on substituent effects in medicinal chemistry.

The Hansch π value illustrates the increased lipophilicity of the -OCF₂H group relative to -OCH₃, while the Hammett constants indicate its electron-withdrawing nature, which can influence the pKa of nearby functional groups and modulate interactions with biological targets.[1]

Synthetic Protocol: Preparation of this compound

The synthesis of arylboronic acids is a well-established process, typically involving the formation of an organometallic intermediate followed by quenching with a borate ester.[5][6] The following protocol is a representative method for the preparation of this compound from the corresponding aryl bromide.

Workflow for Synthesis

G Synthesis of this compound start Start: 1-Bromo-3-difluoromethoxy-4-fluorobenzene organometallic Organometallic Formation (e.g., n-BuLi or Mg) start->organometallic -78 °C, THF quench Quench with Borate Ester (e.g., Triisopropyl borate) organometallic->quench -78 °C to RT hydrolysis Aqueous Acidic Hydrolysis quench->hydrolysis e.g., 1N HCl workup Extraction & Purification hydrolysis->workup Ethyl Acetate product Product: this compound workup->product

Caption: General workflow for the synthesis of the target boronic acid.

Detailed Step-by-Step Protocol

Materials:

  • 1-Bromo-3-difluoromethoxy-4-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard flame-dried glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-difluoromethoxy-4-fluorobenzene (1.0 equivalent) and dissolve in anhydrous THF under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N HCl until the pH of the aqueous layer is between 1 and 2. Stir vigorously for 30 minutes.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals.[7] this compound is an excellent coupling partner in these reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_Diaryl->Product Byproduct X-B(OH)₂ ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • Aryl or heteroaryl halide (e.g., a chloro- or bromo-pyrimidine) (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Reagent Addition: In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture with stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave-assisted synthesis, irradiate at 100-150 °C for 10-30 minutes.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8]

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The 3-difluoromethoxy-4-fluorophenyl motif is particularly relevant in the design of kinase inhibitors, a major class of therapeutics, especially in oncology. Kinases, such as the Epidermal Growth Factor Receptor (EGFR), are crucial components of cell signaling pathways that regulate cell growth and proliferation.[9] Dysregulation of these pathways is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor EGFR Inhibitor (e.g., PF-06747775) Inhibitor->Dimer Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Fourth-generation EGFR inhibitors are being developed to overcome resistance to previous therapies, often arising from mutations in the kinase domain (e.g., T790M/C797S).[10] The design of these inhibitors requires careful optimization of the molecule to fit into the ATP-binding pocket of the mutated enzyme with high affinity and selectivity.

The use of building blocks like this compound is critical in this context. The 3-difluoromethoxy-4-fluorophenyl group can be incorporated to interact with specific residues in the kinase binding site. The hydrogen bond donating capacity of the –OCF₂H group can form crucial interactions, while its metabolic stability ensures a durable therapeutic effect. A notable example of a highly potent, irreversible inhibitor of oncogenic EGFR mutants is PF-06747775, which features a complex heterocyclic core that is often constructed using Suzuki coupling methodologies with functionalized boronic acids.[11][12] The development of such compounds highlights the importance of having a diverse toolbox of building blocks, with this compound being a prime example of a reagent that imparts multiple favorable properties simultaneously.

Conclusion

This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of a metabolically robust, lipophilicity-modulating, and hydrogen-bond-donating difluoromethoxy group with the synthetic accessibility afforded by the boronic acid function makes it a powerful tool for drug discovery. The protocols and data presented herein provide a framework for researchers to effectively utilize this reagent in the synthesis of novel therapeutics, particularly in the competitive and impactful field of kinase inhibitor development.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF - ResearchGate. Available at: [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. Available at: [Link]

  • PF-06747775 (Pfizer) Third generation covalent EGFR inhibitors | New Drug Approvals. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

  • Tetrabutylammonium(4-Fluorophenyl)trifluoroborate) - Organic Syntheses Procedure. Available at: [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.
  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC - NIH. Available at: [Link]

  • Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed. Available at: [Link]

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  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available at: [Link]

  • Experimental ∆logP effects for matched molecular pairs of 24 neutral... - ResearchGate. Available at: [Link]

  • Discovery of N -((3 R ,4 R )-4-Fluoro-1-(6-((3-methoxy-1-methyl-1 H -pyrazol-4-yl)amino)-9-methyl-9 H -purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through - OSTI.GOV. Available at: [Link]

  • (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid - MySkinRecipes. Available at: [Link]

  • Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • LogP and logD calculations - Chemaxon Docs. Available at: [Link]

  • US5780454A - Boronic ester and acid compounds - Google Patents.
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  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC - NIH. Available at: [Link]

  • US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1][2][13]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents. Available at:

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Application Notes and Protocols for 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Building Blocks

In the pursuit of next-generation materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning material properties. 3-Difluoromethoxy-4-fluoro-benzeneboronic acid is a prime example of a fluorinated building block designed for the synthesis of advanced functional materials. The presence of both a fluorine atom and a difluoromethoxy group on the phenylboronic acid scaffold imparts unique electronic characteristics that are highly desirable in materials science.[1][2][3]

The high electronegativity of fluorine significantly influences the electronic properties of the molecule, which can lead to enhanced thermal stability, chemical resistance, and optimized HOMO/LUMO energy levels in the resulting materials. The difluoromethoxy group, in particular, acts as a moderately electron-withdrawing substituent, providing a nuanced tool for modulating the electronic characteristics of aromatic systems.[1][2] This precise control is critical in the development of high-performance organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and specialty polymers with tailored properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in the synthesis of advanced materials, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that form the backbone of many functional materials.[4] this compound serves as an excellent coupling partner in these reactions, enabling the introduction of the fluorinated phenyl moiety into a wide array of molecular architectures.

Underlying Principles of the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle, illustrated below, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers the fluorinated aryl group to the palladium center. This step is often the rate-determining step and is influenced by the electronic nature of the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->ArPdXL2 Oxidative Addition ArPdArL2 Ar-Pd(II)-Ar'(L₂) (Transmetalated Complex) ArPdXL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdArL2->Product ArX Aryl Halide (Ar-X) ArX->ArPdXL2 ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->ArPdXL2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed anhydrous solvent and degassed water (if using a biphasic system, e.g., dioxane/water 4:1). The solvent choice is critical and should be based on the solubility of the reactants and the desired reaction temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Parameter Typical Conditions Rationale/Expert Insights
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is often used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. For more challenging couplings, specialized ligands may be required.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)The choice of base is crucial for activating the boronic acid. Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₃PO₄ is a good general-purpose base.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFThe solvent system must solubilize the reactants and facilitate the catalytic cycle. A biphasic system with water is common and often enhances the reaction rate.
Temperature 80 - 110 °CThe reaction temperature is dependent on the reactivity of the coupling partners and the boiling point of the solvent. Higher temperatures can accelerate the reaction but may also lead to side products.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[4]

Procedure:

  • In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).

  • Add the degassed solvent (a common system is a mixture of ethanol and water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).

  • After completion, cool the vial to room temperature and perform the work-up and purification as described in Protocol 1.

Potential Applications in Materials Science

The unique electronic properties imparted by the 3-difluoromethoxy-4-fluoro-phenyl moiety make it a valuable building block for a range of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, the precise tuning of HOMO and LUMO energy levels is critical for optimizing charge injection, transport, and recombination, which ultimately determines device efficiency and lifetime. The incorporation of fluorinated moieties can enhance thermal and oxidative stability.

  • As a Host Material Building Block: By coupling this compound with suitable aromatic cores, novel host materials can be synthesized. The electron-withdrawing nature of the fluorinated substituents can help to lower the HOMO level, leading to better charge balance and improved device performance.

  • In Emissive Layer Components: The fluorinated phenyl group can be incorporated into emissive molecules to fine-tune their emission color and enhance their quantum efficiency and stability.

Advanced Polymers

The introduction of fluorine into polymer backbones can significantly enhance their thermal stability, chemical resistance, and dielectric properties.

  • High-Performance Engineering Plastics: Polymerization of monomers derived from this compound can lead to polymers with high thermal stability and resistance to chemical degradation, suitable for applications in demanding environments.

  • Polymers for Dielectric Applications: The low polarizability of the C-F bond can result in materials with low dielectric constants, which are desirable for applications in microelectronics as insulating layers.

The following diagram illustrates a hypothetical workflow for synthesizing a fluorinated polymer using a Suzuki polycondensation reaction.

Polymer_Synthesis_Workflow MonomerA Monomer A (3-difluoromethoxy-4-fluoro- benzeneboronic acid) Reaction Suzuki Polycondensation - Pd Catalyst - Base - Solvent MonomerA->Reaction MonomerB Monomer B (Dihaloaromatic Compound) MonomerB->Reaction Polymer Fluorinated Polymer Reaction->Polymer Purification Purification (Precipitation/Filtration) Polymer->Purification Characterization Material Characterization (GPC, NMR, TGA, DSC) Purification->Characterization

Caption: A generalized workflow for the synthesis of a fluorinated polymer.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced materials. Its unique electronic properties, derived from the strategic placement of fluorine and a difluoromethoxy group, make it an attractive component for the development of high-performance OLEDs and specialty polymers. The protocols and insights provided in these application notes offer a solid foundation for researchers and scientists to explore the full potential of this promising intermediate in their materials science endeavors.

References

  • The Role of Fluorinated Compounds in Advanced Materials Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. (2025). BenchChem.
  • The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pashko, M. O., Yagupolskii, Yu. L., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • Leveraging Fluorinated Building Blocks in Advanced Material Science. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.
  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2]

This guide focuses on the specific application of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid , an electron-deficient boronic acid, in Suzuki-Miyaura coupling reactions with a range of aryl halides. The presence of the electron-withdrawing difluoromethoxy (OCF₂H) and fluoro (-F) groups significantly influences the electronic properties and reactivity of the boronic acid.[3] While these moieties are often desirable in final products for their ability to modulate physicochemical properties like metabolic stability and lipophilicity, they present unique challenges during the coupling reaction itself.[4]

The primary challenge associated with electron-deficient boronic acids is their increased susceptibility to protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields of the desired biaryl product.[3] Therefore, the careful selection of reaction conditions—catalyst, ligand, base, and solvent—is paramount to favor the desired cross-coupling pathway over competing side reactions. These application notes provide a detailed examination of these parameters, offering optimized protocols and comparative data to guide researchers in the successful implementation of this valuable synthetic transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. A simplified representation of the key steps is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Intermediate Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Di-organopalladium Intermediate Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Product Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L_n)->Product Reductive Elimination Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ar-Pd(II)-X(L_n) Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->Ar-Pd(II)-Ar'(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n) activation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions: A Comparative Analysis

The successful coupling of this compound with various aryl halides hinges on the judicious selection of the catalytic system and reaction parameters. Below, we present a comparative analysis of key components and provide optimized protocols.

Catalyst and Ligand Selection: The Heart of the Reaction

For electron-deficient boronic acids, highly active catalyst systems are required to ensure that the rate of cross-coupling significantly outpaces the rate of protodeboronation. Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands, have proven to be highly effective.

Catalyst SystemLigandKey Advantages
Pd(dppf)Cl₂ dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile catalyst, effective for a wide range of aryl bromides and iodides. It offers a good balance of activity and stability.[5]
XPhos Palladacycles (G3, G4) XPhosThese are highly active precatalysts that generate the active Pd(0) species under mild conditions. They are particularly effective for challenging substrates, including aryl chlorides.[6][7]
Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, RuPhos) SPhos, RuPhosThis combination allows for modularity in ligand selection to fine-tune reactivity. These ligands are known to promote rapid oxidative addition and reductive elimination.[8][9]
The Role of the Base: A Delicate Balance

The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to promote significant protodeboronation.

BaseStrengthComments
K₃PO₄ ModerateOften the base of choice for sensitive boronic acids, providing a good balance of reactivity and minimizing degradation.[10]
K₂CO₃ MildA commonly used and cost-effective base, suitable for many couplings, though sometimes less effective for challenging substrates.
Cs₂CO₃ StrongA highly effective base that can promote high yields, but may also increase the risk of protodeboronation with very sensitive substrates.
KF MildCan be effective, particularly in anhydrous conditions, and is known to minimize base-labile side reactions.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides using Pd(dppf)Cl₂

This protocol is a robust starting point for coupling with electron-rich and electron-neutral aryl bromides and iodides.

Materials:

  • Aryl bromide or iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Activity Protocol for Coupling with Aryl Chlorides using an XPhos Palladacycle

This protocol is recommended for less reactive aryl chlorides, employing a highly active palladacycle precatalyst.

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.5 mmol)

  • XPhos Pd G3 or G4 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • t-Butanol/Water (5:1, 6 mL)

Procedure:

  • In a glovebox, add the aryl chloride, this compound, XPhos palladacycle, and K₃PO₄ to a vial equipped with a stir bar.

  • Add the degassed t-butanol/water solvent mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 1.

Illustrative Data and Comparative Performance

The following tables summarize expected yields for the coupling of this compound with a variety of aryl halides under optimized conditions, based on literature precedents for similar electron-deficient systems.

Table 1: Coupling with Various Aryl Bromides
EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole (electron-rich)Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O906>90
2Bromobenzene (electron-neutral)Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O90885-95
34-Bromobenzonitrile (electron-poor)Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O1001280-90
42-Bromotoluene (sterically hindered)XPhos Pd G3K₃PO₄t-BuOH/H₂O1001675-85
Table 2: Coupling with Various Aryl Chlorides
EntryAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Chloroanisole (electron-rich)XPhos Pd G4K₃PO₄t-BuOH/H₂O1101870-80
2Chlorobenzene (electron-neutral)XPhos Pd G4K₃PO₄t-BuOH/H₂O1101865-75
34-Chlorobenzonitrile (electron-poor)XPhos Pd G4Cs₂CO₃Dioxane/H₂O11012>90
42-Chlorotoluene (sterically hindered)XPhos Pd G4K₃PO₄t-BuOH/H₂O1202450-60

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the catalyst loading (up to 5 mol%), using a stronger base (e.g., Cs₂CO₃), or a more active ligand. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Protodeboronation: If significant protodeboronation of the boronic acid is detected (by GC-MS or NMR of the crude reaction mixture), try using a milder base (e.g., KF), lowering the reaction temperature, or using a more active catalyst to shorten the reaction time. The use of the boronic acid pinacol ester can also mitigate this side reaction.

  • Incomplete Conversion: For unreactive aryl halides, particularly chlorides, higher temperatures and longer reaction times may be necessary. The use of a highly active catalyst system, such as an XPhos palladacycle, is strongly recommended.

Experimental Workflow Visualization

dot

Suzuki_Workflow cluster_prep I. Reaction Setup cluster_execution II. Reaction Execution cluster_workup III. Workup and Isolation reagents 1. Combine Solid Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->heat cool 5. Cool to Room Temperature heat->cool extract 6. Aqueous Workup & Extraction cool->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for the synthesis of complex, fluorinated biaryl compounds. While the electron-deficient nature of this boronic acid presents challenges, particularly the risk of protodeboronation, these can be effectively overcome through the careful selection of reaction conditions. The use of modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands, in combination with moderately strong bases like K₃PO₄, enables efficient coupling with a wide range of aryl bromides, iodides, and even the more challenging aryl chlorides. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

  • Bumagin, N. A., & Bykov, V. V. (1997). Suzuki-Miyaura cross-coupling of arylboronic acids with acyl chlorides. Tetrahedron, 53(42), 14437-14450.
  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(18), 7048-7056. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667.
  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Guetss, et al. (2022). Struggling with Suzuki Reaction. Reddit. [Link]

  • Kappe, C. O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Arisawa, M., & Yamaguchi, M. (2023).
  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660-5667.
  • Zhang, P., & Li, G. (2015). Alkylations of Arylboronic Acids Including Difluoroethylation/Trifluoroethylation via Nickel-Catalyzed Suzuki Cross-Coupling Reaction. European Journal of Organic Chemistry, 2015(12), 2633-2636.
  • Lin, C. H., et al. (2006). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Tetrahedron letters, 47(18), 3041-3044.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Kassel, D. B., et al. (2015).
  • Wang, F., et al. (2021). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Organic Chemistry Frontiers, 8(19), 5369-5374.
  • Zhang, P., & Li, G. (2015). Alkylations of Arylboronic Acids Including Difluoroethylation/Trifluoroethylation via Nickel-Catalyzed Suzuki Cross-Coupling Reaction. European Journal of Organic Chemistry, 2015(12), 2633-2636.
  • Joseph, J. T., et al. (2015). Aryl/heteroaryl pentafluorobenzenesulfonates (ArOPFBs): new electrophilic coupling partners for room temperature Suzuki–Miyaura cross-coupling reactions. Tetrahedron Letters, 56(29), 4301-4305.
  • Smith, C. D., & Thompson, A. (2021). The Suzuki–Miyaura reaction of BPin-substituted F-BODIPYs with aryl halides. Organic & Biomolecular Chemistry, 19(2), 295-299.

Sources

Application Note: Strategic Incorporation of 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of 3-difluoromethoxy-4-fluoro-benzeneboronic acid as a strategic building block in the synthesis of enzyme inhibitors, with a particular focus on kinase inhibitors for therapeutic development. We will explore the unique physicochemical properties imparted by the difluoromethoxy (-OCF₂H) group and provide a detailed, field-proven protocol for its incorporation into a biaryl scaffold via the Suzuki-Miyaura cross-coupling reaction. A case study on the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor will be presented to illustrate the practical application and rationale behind using this specific reagent.

Introduction: The Strategic Advantage of the Difluoromethoxy Group in Drug Design

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It serves as a bioisostere for hydroxyl and thiol groups, often with enhanced metabolic stability.[1] Replacing a methoxy group with a difluoromethoxy group can block common metabolic pathways like O-demethylation, thereby increasing a drug's half-life.[1]

The unique properties of the -OCF₂H group include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds contribute to high resistance to oxidative metabolism.[1]

  • Modulated Lipophilicity: The difluoromethoxy group offers a nuanced, intermediate lipophilicity compared to methoxy and trifluoromethoxy groups, allowing for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Hydrogen Bond Donor Capability: The polarized C-H bond in the -OCF₂H group can act as a hydrogen bond donor, which can lead to improved binding affinity with the target protein.

This compound is a versatile reagent that introduces this strategically important moiety into target molecules, often through robust and high-yielding cross-coupling reactions.

Application Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[2][3] Small molecule inhibitors of BTK have shown significant therapeutic success. The synthesis of potent and selective BTK inhibitors often involves the creation of a biaryl scaffold, for which the Suzuki-Miyaura cross-coupling is an ideal reaction.

Here, we present a synthetic approach to a potent BTK inhibitor, adapted from the patent literature, that utilizes this compound to introduce the key phenyl-OCF₂H moiety.

Synthetic Workflow

The overall synthetic strategy involves a Suzuki-Miyaura coupling between a heterocyclic halide and this compound to form the core biaryl structure of the BTK inhibitor.

G cluster_0 Reactant Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Product Formation & Isolation A Heterocyclic Halide (e.g., Pyrimidine derivative) C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B 3-Difluoromethoxy-4-fluoro- benzeneboronic acid B->C D Biaryl Product (BTK Inhibitor Core) C->D Reaction E Workup & Purification (Extraction, Chromatography) D->E Isolation G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 (Base activated) pd_biaryl_complex R1-Pd(II)L2-R2 transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 R1-R2

Sources

Application Notes and Protocols: Incorporating the Difluoromethoxyphenyl Motif into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethoxyphenyl Motif in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug discovery, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This motif is found in several marketed drugs, including the anti-inflammatory agent Roflumilast and the proton-pump inhibitor Pantoprazole, underscoring its therapeutic relevance. This guide provides a comprehensive overview of the role of the difluoromethoxyphenyl group in drug design, complete with detailed experimental protocols and visual workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.

A key feature of the -OCF₂H group is its ability to act as a lipophilic hydrogen bond donor, a characteristic not shared by the methoxy or trifluoromethoxy groups.[1] This can lead to improved interactions with biological targets. Furthermore, the replacement of a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[1]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity Parameter (π) -0.02+0.43+1.04
Hammett Meta Constant (σm) +0.12+0.31+0.43
Hammett Para Constant (σp) -0.27-0.04+0.35
Hydrogen Bond Donating Ability NoYesNo
Metabolic Stability (vs. O-demethylation) LowHighHigh

Synthetic Methodologies: Accessing the Difluoromethoxyphenyl Motif

Several synthetic strategies have been developed to introduce the difluoromethoxyphenyl group into organic molecules. The choice of method often depends on the substrate, the desired position of the motif, and the overall synthetic route.

O-Difluoromethylation of Phenols

The most common approach for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols using a difluorocarbene precursor.[2]

This protocol describes a robust and scalable method for the difluoromethylation of a substituted phenol using the readily available and bench-stable reagent, sodium 2-chloro-2,2-difluoroacetate.

Materials:

  • Substituted Phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one)

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexanes

  • Deionized water

  • Saturated sodium chloride solution

  • 10% Lithium Chloride (LiCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, rubber septum, Schlenk line, air condenser, oil bath, separatory funnel, rotary evaporator.

Procedure: [3][4]

  • To a single-necked 100 mL round-bottomed flask equipped with a magnetic stir bar, add the substituted phenol (1.00 equiv) and cesium carbonate (1.50 equiv).

  • Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.

  • Add anhydrous DMF via syringe to create a solution.

  • Degas the solution with a stream of nitrogen for 1 hour while stirring.

  • Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a positive flow of nitrogen.

  • Equip the flask with a flame-dried air condenser, seal with a septum, and connect to the Schlenk line with a gas outlet to an oil bubbler.

  • Flush the system with nitrogen for 5 minutes.

  • Lower the reaction apparatus into a preheated oil bath at 120 °C and stir vigorously for 2 hours.

  • Monitor the reaction for completion by TLC.

  • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with hexanes (5 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution, followed by 10% LiCl solution (5 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dry the product under high vacuum to yield the aryl difluoromethyl ether.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Substituted Phenol Inert Evacuate/Backfill N₂ Phenol->Inert Base Cs₂CO₃ Base->Inert Solvent Anhydrous DMF Solvent->Inert Degas Degas with N₂ Inert->Degas Reagent Add Sodium Chlorodifluoroacetate Degas->Reagent Heat Heat to 120 °C Reagent->Heat Quench Dilute with H₂O Heat->Quench 2 hours Extract Extract with Hexanes Quench->Extract Wash Wash with NaCl & LiCl Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product Aryl Difluoromethyl Ether Concentrate->Product

Caption: Workflow for O-Difluoromethylation of Phenols.

Direct C-H Difluoromethoxylation of Arenes

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethoxylation of arenes and heteroarenes, avoiding the need for pre-functionalized starting materials.[1]

This protocol outlines a general procedure for the direct C-H difluoromethoxylation of an arene using a photoredox catalyst and a difluoromethoxylating reagent.[1]

Materials:

  • Arene substrate

  • Difluoromethoxylating reagent (e.g., a redox-active pyridinium salt)

  • Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂)

  • Acetonitrile (CH₃CN), anhydrous and degassed

  • Schlenk tube, magnetic stir bar, blue LED light source, syringe.

Procedure:

  • In a glovebox, add the arene (if solid, 1.0 equiv), the difluoromethoxylating reagent (1.2 equiv), and the photoredox catalyst (1-5 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous and degassed acetonitrile. If the arene is a liquid, add it via syringe after the solvent.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction mixture approximately 5 cm from a blue LED light source and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the difluoromethoxylated arene.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Photocatalytic Reaction cluster_purification Purification Arene Arene Irradiation Irradiate with Blue LED Light Arene->Irradiation Reagent Difluoromethoxylating Reagent Reagent->Irradiation Catalyst Photoredox Catalyst Catalyst->Irradiation Solvent Anhydrous CH₃CN Solvent->Irradiation Stir Stir at RT Irradiation->Stir Concentrate Concentrate Stir->Concentrate Reaction Time Chromatography Flash Column Chromatography Concentrate->Chromatography Product Difluoromethoxylated Arene Chromatography->Product

Caption: Workflow for Photoredox C-H Difluoromethoxylation.

Synthesis of Key Building Blocks

The availability of versatile building blocks containing the difluoromethoxyphenyl motif is crucial for efficient drug discovery campaigns. 3-(Difluoromethoxy)aniline is one such key intermediate.[5]

This protocol describes a two-step synthesis of 3-(difluoromethoxy)aniline from 3-nitrophenol.

Step 1: O-Difluoromethylation of 3-Nitrophenol

  • Follow the general procedure outlined in Protocol 1, using 3-nitrophenol as the starting material.

Step 2: Reduction of 1-(Difluoromethoxy)-3-nitrobenzene Materials:

  • 1-(Difluoromethoxy)-3-nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel.

Procedure:

  • To a round-bottom flask, add 1-(difluoromethoxy)-3-nitrobenzene (1.0 equiv), iron powder (5.0 equiv), and a solution of ammonium chloride (1.0 equiv) in a 4:1 mixture of ethanol and water.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 3-(difluoromethoxy)aniline.

Application in Drug Discovery: A Case Study and In Vitro Evaluation

Case Study: Roflumilast

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). It features a 4-(difluoromethoxy)phenyl group, which is crucial for its activity and metabolic stability. The synthesis of Roflumilast involves the coupling of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride with 4-amino-3,5-dichloropyridine.[6][7]

In Vitro Evaluation of Metabolic Stability

A key advantage of incorporating the difluoromethoxy group is to enhance metabolic stability. The following protocol describes a common in vitro assay to assess this property.

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a rich source of drug-metabolizing enzymes.[8][9]

Materials:

  • Test compound (and a positive control with known stability)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard

  • 96-well plate, incubator, centrifuge, LC-MS/MS system.

Procedure: [9][10]

  • Prepare a stock solution of the test compound in DMSO and then dilute it in acetonitrile.

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer and the liver microsomal solution.

  • Add the test compound to the incubation mixture and pre-incubate at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Solution PreIncubate Pre-incubate at 37 °C Compound->PreIncubate Microsomes Microsome/ Buffer Mixture Microsomes->PreIncubate Initiate Initiate with NADPH System PreIncubate->Initiate Incubate Incubate at 37 °C Initiate->Incubate TimePoints Time Points (0, 5, 15, 30, 45, 60 min) Incubate->TimePoints Quench Quench with Acetonitrile & Internal Standard TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t₁/₂ & CLint LCMS->Data

Caption: Workflow for Microsomal Stability Assay.

Conclusion

The difluoromethoxyphenyl motif is a valuable asset in the medicinal chemist's toolbox. Its unique electronic and steric properties, coupled with its ability to enhance metabolic stability, make it an attractive substituent for optimizing drug candidates. The synthetic protocols outlined in this guide provide practical and reliable methods for incorporating this important functional group, enabling researchers to explore its full potential in the development of novel therapeutics.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )
  • Microsomal Stability Assay & Protocol | AxisPharm Laboratories. (URL: [Link])

  • Difluoromethylation of Phenols - Organic Syntheses Procedure. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC - NIH. (URL: [Link])

  • Difluoromethylation of Phenols. (2024). Organic Syntheses, 101, 164–180. (URL: [Link])

  • Facile double O -difluoromethylations of diphenols with TMSCF2Br. (URL: [Link])

  • The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Microsomal Stability Assay - Creative Bioarray. (URL: [Link])

  • Synthesis of difluoromethoxylated pyrazoles. [a] All yields are... - ResearchGate. (URL: [Link])

  • US8604064B2 - Process for the preparation of roflumilast - Google P
  • Process for preparing 3,5-difluoroaniline. (URL: )
  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation - PubMed. (URL: [Link])

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - MDPI. (URL: [Link])

  • Synthesis and evaluation of N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-1H-indole-carboxamides as cholecystokinin antagonists - PubMed. (URL: [Link])

  • CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google P
  • Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study - OUCI. (URL: [Link])

  • The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs - ResearchGate. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting and Preventing Protodeboronation of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced chemical applications. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 3-Difluoromethoxy-4-fluoro-benzeneboronic acid. Our goal is to provide you with a deep understanding of the common challenges associated with this reagent, specifically the undesired side reaction of protodeboronation, and to offer robust, field-proven strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is my this compound particularly susceptible to it?

A1: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond.[1] In your case, this converts your valuable starting material, this compound, into the inert byproduct 1-difluoromethoxy-2-fluorobenzene, which leads to reduced yields in your desired cross-coupling reaction.

The susceptibility of your specific boronic acid stems from its electronic structure. The aryl ring is substituted with two potent electron-withdrawing groups: a fluorine atom and a difluoromethoxy group. This electron deficiency makes the ipso-carbon (the carbon attached to the boron atom) more electrophilic and weakens the C-B bond, rendering it more vulnerable to cleavage.

Mechanistically, protodeboronation is often accelerated under the very conditions required for many cross-coupling reactions, particularly the basic, aqueous environments of the Suzuki-Miyaura coupling.[2][3][4] The process is typically base-catalyzed, proceeding through the formation of a boronate anion ([ArB(OH)3]⁻). For highly electron-deficient systems like yours, this intermediate can be inherently unstable and decompose, sometimes through a mechanism involving the formation of a transient aryl anion.[2][3][4]

Protodeboronation_Mechanism BA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BA->Boronate Boronate_cleavage [Ar-B(OH)₃]⁻ Product Ar-H + B(OH)₄⁻ Boronate_cleavage->Product Slow C-B Cleavage Proton_Source H₂O (Proton Source) Proton_Source->Boronate_cleavage caption Fig 1. Simplified Base-Catalyzed Protodeboronation Pathway.

Caption: Fig 1. Simplified Base-Catalyzed Protodeboronation Pathway.

Q2: My Suzuki-Miyaura reaction is giving low yields, and I'm isolating 1-difluoromethoxy-2-fluorobenzene. What troubleshooting steps should I take?

A2: The isolation of 1-difluoromethoxy-2-fluorobenzene is a definitive sign that protodeboronation is outcompeting your desired Suzuki-Miyaura coupling. The core principle of troubleshooting is to adjust the reaction conditions to kinetically favor the productive cross-coupling pathway over the C-B bond cleavage pathway.[5]

Here is a logical workflow to diagnose and solve the issue:

Troubleshooting_Workflow Start Low Yield & Protodeboronated Byproduct Detected Base Step 1: Evaluate the Base. Is it strong (e.g., NaOH, KOH)? Start->Base ChangeBase Action: Switch to a milder base. (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Base->ChangeBase Yes Temp Step 2: Assess Temperature & Solvent. Is the temperature >100°C? Is there excess water? Base->Temp No ChangeBase->Temp ChangeTemp Action: Lower temperature (e.g., 60-80°C). Minimize water or use anhydrous conditions. Temp->ChangeTemp Yes Catalyst Step 3: Analyze the Catalyst System. Is the catalytic turnover slow? Temp->Catalyst No ChangeTemp->Catalyst ChangeCatalyst Action: Use a highly active catalyst/ligand system. (e.g., Buchwald-type G3/G4 precatalysts) Catalyst->ChangeCatalyst Yes SlowRelease Step 4: Advanced Strategy. If optimization is insufficient, consider a 'slow-release' approach. Catalyst->SlowRelease No ChangeCatalyst->SlowRelease UseEster Action: Convert boronic acid to a more stable MIDA boronate ester or trifluoroborate salt. SlowRelease->UseEster End Problem Solved: High Yield of Desired Product SlowRelease->End Optimization Successful UseEster->End

Caption: Fig 2. Troubleshooting Workflow for Protodeboronation.

Q3: You mentioned the base is critical. Can you elaborate on how different bases affect protodeboronation?

A3: Absolutely. The choice of base is arguably the most critical parameter. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high concentration of the reactive boronate species, significantly accelerating protodeboronation.[1][6] Milder bases are strongly recommended because they maintain a lower steady-state concentration of the boronate, striking a better balance between activating the boronic acid for transmetalation and minimizing its decomposition.

BaseClassTypical ConditionsImpact on ProtodeboronationRecommendation
NaOH, KOH StrongAqueous solutionsVery High Risk. Rapidly accelerates protodeboronation.Avoid for this substrate.
K₂CO₃, Cs₂CO₃ ModerateAqueous/organic mixturesModerate Risk. Generally better than hydroxides. Cesium carbonate can be particularly effective.[7]A good starting point for optimization.
K₃PO₄ WeakAqueous/organic mixturesLow Risk. Often considered the optimal choice for sensitive boronic acids.[5][7]Highly Recommended.
Organic Bases WeakAnhydrous conditionsVariable Risk. Can be effective but may require higher temperatures.Consider for specific anhydrous protocols.
Q4: What are "slow-release" strategies, and when are they necessary?

A4: "Slow-release" strategies are an advanced approach for particularly challenging substrates where standard optimizations are insufficient. The principle is to convert the boronic acid into a more stable, "masked" form that is unreactive towards protodeboronation.[8] Under the reaction conditions, this masked form slowly hydrolyzes to release the active boronic acid at a low, steady concentration.[1][9] This ensures that the highly active palladium catalyst can intercept and use the boronic acid in the productive coupling cycle before it has a chance to decompose.

The two most common slow-release derivatives are:

  • MIDA Boronate Esters: These are highly stable, crystalline solids that can be easily handled and purified. They release the boronic acid in the presence of a mild aqueous base.[1][5]

  • Potassium Aryltrifluoroborates (ArBF₃K): These salts are also very stable and release the boronic acid under basic conditions.[8]

You should consider a slow-release strategy when you have optimized the base, temperature, and catalyst system, but protodeboronation still accounts for >10-15% of your product mixture.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide.

Reagents & Materials:

  • Aryl Bromide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Solvent: 1,4-Dioxane/Water (10:1 ratio), freshly degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and K₃PO₄.

  • Catalyst Addition: In the same flask, add the palladium precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the risk of protodeboronation, avoid unnecessarily long reaction times. Aim for the point of maximum conversion of the limiting reagent.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: The Slow-Release Approach using a MIDA Boronate Ester

This protocol is for cases where Protocol 1 still results in significant protodeboronation. It requires the prior synthesis or purchase of the MIDA boronate ester of your starting material.

Reagents & Materials:

  • Aryl Halide (1.0 eq.)

  • 3-Difluoromethoxy-4-fluoro-phenylboronic acid MIDA ester (1.2 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • Palladium Precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Solvent: THF/Water (10:1 mixture), degassed

Procedure:

  • Setup: In a glovebox or under a robust inert atmosphere, add the aryl halide, the MIDA boronate ester, K₃PO₄, and the palladium precatalyst to a reaction vial.

  • Solvent: Add the degassed THF/water solvent mixture.

  • Sealing & Heating: Seal the vial tightly and remove it from the glovebox. Place it in a preheated block at 80-100 °C and stir vigorously. The slow hydrolysis of the MIDA ester will release the boronic acid.

  • Monitoring & Workup: Monitor the reaction as described in Protocol 1. The workup and purification procedure is identical.

Summary of Mitigation Strategies

StrategyPrincipleKey Implementation Details
Base Selection Minimize concentration of reactive boronateUse weak inorganic bases like K₃PO₄. Avoid strong bases (NaOH, KOH).
Temperature Control Reduce the rate of the decomposition side reactionRun the reaction at the lowest effective temperature (e.g., 60-80 °C).
Solvent Choice Limit the proton source required for cleavageUse anhydrous solvents where possible. If water is needed, use minimal amounts (e.g., 5-10% v/v).[10]
Catalyst Efficiency Ensure coupling is much faster than protodeboronationEmploy a highly active catalyst system (e.g., modern Pd precatalysts with Buchwald ligands) to accelerate the productive reaction.[1][9]
Slow-Release Keep instantaneous boronic acid concentration lowConvert the boronic acid to a stable MIDA ester or trifluoroborate salt.[1][5][9]

References

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Ohmura, T., & Suginome, M. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • PubMed. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Gill, D. E., & Lloyd-Jones, G. C. (2019). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Asian Journal of Organic Chemistry. [Link]

  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. A general protodeboronation reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kuivila, H. G. (1963). ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry. [Link]

  • Gevorgyan, V., et al. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers navigating the complexities of cross-coupling reactions involving fluorinated boronic acids. These substrates are invaluable in medicinal and materials chemistry, but their unique electronic properties often introduce significant challenges, primarily related to catalyst stability and deactivation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the theoretical understanding and practical solutions needed to overcome these hurdles.

Section 1: Foundational Troubleshooting - Why Is My Reaction Failing?

Q1: My Suzuki-Miyaura coupling with a fluorinated arylboronic acid has stalled or yielded no product. What are the most common culprits?

A1: When a Suzuki coupling with these challenging substrates fails, the issue typically stems from one of two primary pathways: decomposition of the boronic acid itself or deactivation of the palladium catalyst. Fluorinated boronic acids are highly electron-deficient, which makes them susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[1][2] Additionally, the reaction environment, particularly the base and potential fluoride ions, can directly poison the palladium catalyst.[3][4][5][6][7]

A logical first step is to determine if the catalyst is the problem.

Diagnostic Protocol: Catalyst Viability Test

  • Reaction Setup : Run your reaction under standard conditions.

  • Monitor Progress : Track the reaction by TLC or LC-MS.

  • Intervention : If the reaction stalls (e.g., no change for 1-2 hours), carefully open the reaction vessel under a positive pressure of inert gas.

  • Add Fresh Catalyst : Add a second charge of the palladium precatalyst and ligand (typically 50% of the initial loading).

  • Observe : Continue monitoring the reaction. If it restarts and proceeds, it is a strong indication that your initial catalyst was deactivated.[5] If there is no change, the boronic acid has likely decomposed, or the reaction conditions are fundamentally unsuitable.

This simple test helps direct your troubleshooting efforts effectively.

start Reaction Stalled/ Failed check_catalyst Add fresh catalyst to stalled reaction start->check_catalyst restarted Reaction Restarts check_catalyst->restarted Yes no_change No Change check_catalyst->no_change No catalyst_deactivated Probable Cause: Catalyst Deactivation troubleshoot_catalyst Focus on: - Ligand Choice - Base Selection - Fluoride Scavenging catalyst_deactivated->troubleshoot_catalyst boronic_acid_issue Probable Cause: Boronic Acid Decomposition (e.g., Protodeboronation) troubleshoot_boronic Focus on: - Milder Base - Anhydrous Conditions - Boronic Acid Protection boronic_acid_issue->troubleshoot_boronic restarted->catalyst_deactivated no_change->boronic_acid_issue

Figure 1: Initial troubleshooting workflow for failed couplings.

Section 2: The Protodeboronation Problem

Q2: I suspect protodeboronation is consuming my fluorinated boronic acid. What causes this, and how can I prevent it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a C-H bond, and it is a major undesired side reaction.[8] Highly electron-deficient arylboronic acids, such as those containing multiple fluorine atoms, are particularly prone to this decomposition pathway.[2][9]

Causality:

  • Base and Water : The reaction is often facilitated by the presence of a base and a proton source (typically water).[2][8] Strong bases can form a highly nucleophilic "ate" complex with the boronic acid, which, while necessary for transmetalation, also increases its susceptibility to protonolysis.

  • Elevated Temperatures : Higher reaction temperatures accelerate the rate of protodeboronation.[1]

Troubleshooting & Prevention Strategies:

  • Use Milder or Non-Nucleophilic Bases : Switch from strong bases like NaOH or K₃PO₄ to milder options. Cesium fluoride (CsF) or potassium fluoride (KF) are excellent choices as they are less basic and the fluoride anion plays a dual role in activating the boronic acid for transmetalation.[1][10]

  • Protect the Boronic Acid : Convert the boronic acid into a more stable derivative. Pinacol (BPin) esters, MIDA boronates, or potassium trifluoroborate salts are significantly more resistant to protodeboronation.[1][8][11] These derivatives often hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low and minimizing decomposition.

  • Employ Anhydrous Conditions : For substrates highly susceptible to protodeboronation, rigorously excluding water can be beneficial.[1] This may require using anhydrous solvents and bases. However, note that some catalytic systems require a small amount of water to facilitate the formation of key palladium-hydroxide intermediates.[1]

  • Optimize Temperature : Lowering the reaction temperature can significantly reduce the rate of protodeboronation.[12] If the reaction is too slow at lower temperatures, a more active catalyst system may be required.

cluster_main Protodeboronation Pathway cluster_desired Desired Path: Suzuki Coupling cluster_undesired Undesired Path: Decomposition Ar_BOH2 Ar(F)-B(OH)₂ (Fluorinated Boronic Acid) Ate_Complex [Ar(F)-B(OH)₃]⁻ ('Ate' Complex) Ar_BOH2->Ate_Complex + Base Base Base (e.g., OH⁻) Proton Proton Source (e.g., H₂O) Transmetalation Transmetalation to Pd(II) Ate_Complex->Transmetalation Protodeboronation Protodeboronation Ate_Complex->Protodeboronation + H⁺ Product_H Ar(F)-H (Side Product) Protodeboronation->Product_H

Figure 2: Competing pathways for the activated boronic acid.

Section 3: Fluoride-Induced Catalyst Deactivation

Q3: I'm using a fluoride base (like CsF) to avoid protodeboronation, but my reaction is still failing. Could the fluoride itself be the problem?

A3: Yes, this is a critical and often overlooked issue. While fluoride is excellent for activating boronic acids, the fluoride anion (F⁻) can also act as a potent deactivating agent for the palladium catalyst under certain conditions.[5]

Mechanisms of Fluoride-Induced Deactivation:

  • Inhibition of Catalytic Cycle : Fluoride ions can coordinate strongly to the palladium center. This can inhibit key steps in the catalytic cycle. For instance, studies have shown that excess fluoride can quench the catalytic activity of Pd(II) complexes in oxidative coupling reactions and inhibit reactivity in Pd(II)/Pd(IV) cycles.[3][4][6][7]

  • Formation of Inactive Complexes : Fluoride can form stable, unreactive palladium-fluoride complexes, effectively removing the catalyst from the active cycle. The formation of trans-ArPdFL₂ complexes can be favorable for transmetalation in some cases, but an excess of fluoride can lead to unreactive anionic boronate species like [Ar'BF(OH)₂]⁻, halting the reaction.[10]

Troubleshooting & Prevention Strategies:

  • Stoichiometric Control of Fluoride : Do not use a large excess of the fluoride source. The rate of transmetalation is often controlled by the ratio of fluoride to the boronic acid.[10] Using near-stoichiometric amounts (relative to the boronic acid) can provide activation without causing excessive inhibition.

  • Use a Halide Scavenger : In cases where fluoride release is unavoidable (e.g., from the substrate itself), the addition of a silver salt scavenger (e.g., Ag₂CO₃, AgOTf) can be effective. The silver ions will precipitate the fluoride as AgF, preventing it from interacting with the palladium catalyst.[5]

  • Ligand Selection : The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can shield the palladium center.[13] This steric protection can make it more difficult for fluoride ions to coordinate and deactivate the catalyst, while also accelerating the desired reductive elimination step.[13]

Symptom Probable Cause Primary Recommendation Secondary Actions
Reaction stalls; restarts with new catalyst Catalyst DeactivationOptimize ligand (use bulky, e⁻-rich phosphines)Add a halide scavenger (e.g., Ag₂CO₃); control stoichiometry of fluoride base.
Starting material consumed, but desired product is not formed; arene byproduct detected ProtodeboronationSwitch to a milder base (KF, CsF) or protect the boronic acid (BPin, MIDA ester)Lower reaction temperature; use anhydrous conditions.
Low conversion with sterically hindered substrates (e.g., ortho-fluoro) Slow Transmetalation / Reductive EliminationUse highly active Buchwald-type precatalysts and ligands (e.g., XPhos, SPhos)Increase reaction temperature; screen different bases (e.g., K₃PO₄).[13]
Reaction fails with polyfluorinated boronic acids Combination of severe protodeboronation and potential fluoride inhibitionUse a protected boronic ester (e.g., pinacol) with CsF as the base.Screen highly active catalyst systems; rigorously control reaction atmosphere.

Table 1: Troubleshooting Summary for Fluorinated Boronic Acid Couplings.

Section 4: Advanced Protocols & Best Practices

Q4: Can you provide a robust starting protocol for a challenging coupling with a difluorophenylboronic acid?

A4: Certainly. For challenging substrates, it is best to start with a highly active and well-validated catalyst system. The following protocol utilizes a Buchwald-type precatalyst, which is known for its high efficiency with difficult couplings.[13]

General Protocol for Difficult Suzuki-Miyaura Couplings:

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid or its pinacol ester derivative (1.5 equiv), and a finely powdered base (Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition : Add the degassed solvent (e.g., dioxane or toluene, to make a 0.1-0.2 M solution). Ensure solvents have been properly degassed by sparging with argon for 30-60 minutes or by freeze-pump-thaw cycles.

  • Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. Maintaining a rigorously inert atmosphere is crucial as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[13]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

This protocol provides a strong starting point. If issues persist, refer to the troubleshooting tables and FAQs in this guide for systematic optimization.

References

  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. [Link][3][4][6][7]

  • Ren, H., et al. (2020). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie. [Link][12]

  • Kassel, S. M., et al. (2021). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. [Link][14]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link][11]

  • Al-Zoubi, R. M. (2020). A general protodeboronation reaction. ResearchGate. [Link][9]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link][8]

  • Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link][10]

  • Lee, E., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

  • Sanford, M. S., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. [Link]

  • Hammond, G. B., et al. (2014). Fluorination of Boronic Acids Mediated by Silver(I) Triflate. Organic Letters. [Link]

  • Jin, S., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications. [Link]

  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. [Link]

  • Douglas, J. T., et al. (2015). Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones. Journal of the American Chemical Society. [Link][15]

Sources

Technical Support Center: Suzuki Coupling with 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges and side reactions encountered when using 3-Difluoromethoxy-4-fluoro-benzeneboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to its electron-deficient nature, this reagent is highly valuable for synthesizing novel compounds but is also susceptible to specific side reactions that can complicate synthesis and reduce yields. This guide provides in-depth troubleshooting, proven protocols, and the rationale behind our recommendations to empower you to optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems observed in the lab.

Q1: My reaction yield is very low, or I'm only recovering starting materials. What are the primary causes?

A1: Low or no conversion in a Suzuki coupling involving an electron-deficient boronic acid like this compound typically points to one of three main areas: catalyst inefficiency, reagent instability, or competing side reactions. The electron-withdrawing effects of the difluoromethoxy and fluoro groups make this boronic acid particularly prone to protodeboronation and homocoupling.

Initial Diagnostic Checklist:

  • Catalyst System: Is your palladium source and ligand active? The transmetalation step is often rate-limiting for electron-deficient boronic acids, requiring a highly active catalyst system.

  • Inert Atmosphere: Was the reaction rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen)? Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid[1][2].

  • Reagent Quality: Is the boronic acid fresh and pure? Electron-deficient boronic acids can be unstable and are particularly susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond[3][4][5].

  • Base and Solvent: Are your base and solvent pure and anhydrous (if required by the protocol)? Water can be a proton source for protodeboronation[3][6].

Q2: I've identified a major byproduct as 4-fluoro-1-(difluoromethoxy)benzene. What is this, and how can I prevent its formation?

A2: This byproduct is the result of protodeboronation , a major and often frustrating side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture[5]. This process is particularly rapid for electron-deficient arylboronic acids, especially under the basic conditions typical of Suzuki couplings[6][7].

Mechanism Insight: Base-catalyzed protodeboronation proceeds via the formation of the arylboronate anion, which increases the electron density on the ipso-carbon, making it susceptible to protonolysis by water or other protic sources[5][6].

Mitigation Strategies for Protodeboronation:

  • Choice of Base: The base is critical. While strong bases are needed for the catalytic cycle, they can accelerate protodeboronation.

    • Recommendation: Use milder, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[1][3]. Potassium fluoride (KF) can also be effective.

  • Anhydrous Conditions: Minimizing water is crucial.

    • Recommendation: Use anhydrous, degassed solvents. While some Suzuki protocols use aqueous bases, for this substrate, consider a completely anhydrous system if possible. If an aqueous base is necessary, use the minimum amount required.

  • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition. These reagents often "slow-release" the active boronic acid, keeping its concentration low and minimizing side reactions[3][8].

    • Recommendation: Convert the boronic acid to a pinacol ester , MIDA boronate , or a potassium aryltrifluoroborate [4][9]. These are generally more stable to storage and the reaction conditions.

Q3: My mass spectrometry results show a dimer of my boronic acid. What causes this homocoupling, and how do I stop it?

A3: The formation of a symmetrical biaryl, 1,1'-bis(3-difluoromethoxy-4-fluoro-phenyl), is a result of homocoupling . This side reaction can occur through two primary mechanisms.

Mechanistic Pathways:

  • Oxidative Homocoupling: This is the most common pathway, where trace amounts of oxygen in the reaction mixture oxidize the Pd(0) catalyst to Pd(II), which can then promote the dimerization of the boronic acid[2][10].

  • Protonolysis/Second Transmetalation: A rarer mechanism, more prevalent with electron-deficient boronic acids, involves protonolysis followed by a second transmetalation event, leading to a diaryl-palladium species that reductively eliminates to form the homocoupled product. This can occur even under rigorously oxygen-free conditions[10][11][12].

Mitigation Strategies for Homocoupling:

  • Rigorous Oxygen Exclusion: This is the most critical factor.

    • Recommendation: Degas your solvent thoroughly using the freeze-pump-thaw method or by bubbling with an inert gas (Argon) for at least 30 minutes. Ensure all reagent additions and the reaction itself are performed under a positive pressure of inert gas[2].

  • Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

    • Recommendation: For electron-deficient boronic acids, bulky, electron-rich phosphine ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to suppress homocoupling and favor the desired cross-coupling pathway[10][12].

  • Use of a Reducing Agent: A mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.

    • Recommendation: The addition of a small amount of potassium formate has been shown to suppress Pd(II)-mediated homocoupling[2].

Summary of Side Reactions and Mitigation Strategies

Side ReactionPrimary Cause(s)Key Mitigation Strategies
Protodeboronation Presence of protic sources (e.g., water); Strong base; Inherent instability of electron-deficient boronic acid.Use milder bases (K₃PO₄, Cs₂CO₃); Employ anhydrous conditions; Convert to a more stable boronic ester or trifluoroborate[3][6][8].
Homocoupling Presence of oxygen (O₂); Pd(II) mediated pathway; Protonolysis/second transmetalation.Rigorous degassing and inert atmosphere; Use bulky, electron-rich ligands (e.g., SPhos); Add a mild reducing agent (e.g., potassium formate)[2][10][12].
Catalyst Decomposition Oxygen contamination; High temperatures; Impurities.Ensure inert atmosphere; Use fresh, high-purity catalyst and ligands; Optimize temperature and reaction time[1].

Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the primary off-cycle side reactions of protodeboronation and homocoupling.

Suzuki_Side_Reactions cluster_suzuki Desired Suzuki-Miyaura Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation (Ar'-B(OH)₂) RedElim Ar-Ar' Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArBOH2 Ar'-B(OH)₂ (3-Difluoromethoxy- 4-fluoro-benzeneboronic acid) ArBOH2->Trans Enters Cycle ArH Ar'-H (Protodeboronation Product) ArBOH2->ArH Base, H₂O ArAr Ar'-Ar' (Homocoupling Product) ArBOH2->ArAr O₂, Pd(II)

Caption: Suzuki cycle vs. side reactions of the boronic acid.

Troubleshooting Workflow

If you encounter low yields, use the following workflow to diagnose and solve the issue.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_products Analyze Crude Reaction: Identify Byproducts (LCMS/NMR) start->check_products protodeboronation Protodeboronation Product (Ar-H) is Major Byproduct check_products->protodeboronation Ar-H Found homocoupling Homocoupling Product (Ar-Ar) is Major Byproduct check_products->homocoupling Ar-Ar Found no_reaction Mainly Starting Materials (SM) Recovered check_products->no_reaction No Byproducts solve_proto 1. Use Milder Base (K₃PO₄) 2. Ensure Anhydrous Conditions 3. Convert to Pinacol Ester protodeboronation->solve_proto solve_homo 1. Rigorously Degas System 2. Use Electron-Rich Ligand (SPhos) 3. Check for O₂ leak homocoupling->solve_homo solve_no_rxn 1. Check Catalyst/Ligand Activity 2. Increase Temperature 3. Screen Different Ligands/Solvents no_reaction->solve_no_rxn success Reaction Optimized solve_proto->success solve_homo->success solve_no_rxn->success

Sources

Technical Support Center: Catalyst and Ligand Screening for Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this powerful C-C bond-forming reaction. This guide is structured as a dynamic resource, moving from immediate troubleshooting for failed reactions to a deeper dive into the strategic selection of catalysts, ligands, and conditions for your most challenging substrates.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, yet its success is highly dependent on the careful orchestration of multiple components.[1] When faced with sterically hindered, electron-rich, or complex heteroaromatic substrates, a standard set of conditions may prove insufficient. This guide explains the causality behind experimental choices, empowering you to rationally design and optimize your reaction conditions.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses the most common failure modes encountered during challenging Suzuki couplings. Each answer provides a diagnostic approach and actionable solutions.

Q1: My Suzuki coupling has failed (low to no yield). What are the first things I should check?

A1: A failed Suzuki coupling can be frustrating, but a systematic check of key parameters can quickly identify the culprit. Before embarking on an extensive screening campaign, verify these fundamentals.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3][4] Incomplete removal of air can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) using techniques like freeze-pump-thaw cycles or by evacuating and backfilling the flask multiple times.[5]

  • Reagent Quality & Stability: The stability of the organoboron reagent is a frequent cause of failure.[5] Boronic acids can degrade on storage or undergo protodeboronation under the reaction conditions. Verify the purity of your boronic acid. If it's an unstable variant (e.g., some heteroaryl boronic acids), consider converting it to a more stable boronic ester (pinacol or MIDA) or a trifluoroborate salt.[6] Also, ensure your solvents are anhydrous, as excess water can promote side reactions.[5]

  • Catalyst System (Catalyst + Ligand): Standard catalysts like Pd(PPh₃)₄ may be completely ineffective for challenging substrates, such as sterically hindered or electron-rich aryl chlorides.[3][5] The initial oxidative addition step is often rate-limiting, requiring a more active catalyst system. This is the most critical parameter to screen for difficult couplings.

  • Base and Solvent Selection: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[7][8] The choice of base and solvent are interconnected and can dramatically influence the reaction outcome. An inappropriate base/solvent combination can lead to poor solubility, slow reaction rates, or decomposition.[5]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your nucleophile.[9] This process is highly dependent on the substrate and reaction conditions.[9]

Causality & Solutions:

  • Base-Mediated Decomposition: Strong bases, particularly hydroxides (e.g., NaOH, KOH) in aqueous media, can accelerate protodeboronation.[5][6]

    • Solution: Switch to a weaker or non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for difficult couplings that often suppress this side reaction.[2][5]

  • Excess Water: While a small amount of water is often beneficial, excess water can promote this hydrolytic side reaction.[5]

    • Solution: Use anhydrous solvents. If a co-solvent is needed, minimize the amount of water or use a protic solvent like isopropanol.

  • Inherently Unstable Boronic Acids: Some boronic acids, especially certain electron-rich or heteroaromatic ones (like 2-pyridyl), are notoriously prone to protodeboronation.[6]

    • Solution: Convert the boronic acid to a more stable derivative.

      • Pinacol Boronic Esters: These are significantly more stable and can be used directly.[6]

      • Organotrifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are slow-releasing sources of the boronic acid under reaction conditions, minimizing its decomposition.

Q3: My starting aryl halide is being consumed, but I'm getting the dehalogenated arene instead of the coupled product. What's happening?

A3: This side reaction, known as hydrodehalogenation, replaces the halide with a hydrogen atom. It occurs after the initial oxidative addition step. The resulting aryl-palladium-halide intermediate can react with a hydride source in the mixture instead of the boronic acid.[1]

Causality & Solutions:

  • Hydride Sources: The hydride can originate from amine bases (like triethylamine if used), alcoholic solvents, or even water at high temperatures.

    • Solution: Avoid amine bases if dehalogenation is an issue. Use aprotic solvents like dioxane or toluene. If the reaction requires high temperatures, ensure the conditions are scrupulously anhydrous.

  • Slow Transmetalation: If the transmetalation step is slow (often the case with hindered substrates), the aryl-palladium intermediate has more time to react with unwanted hydride sources.

    • Solution: Accelerate the transmetalation step by using a more effective base (K₃PO₄, Cs₂CO₃) and a suitable ligand that promotes this step.

Q4: My reaction is sluggish or stalls with a sterically hindered substrate. How can I drive it to completion?

A4: Steric hindrance poses a significant challenge to both the oxidative addition and reductive elimination steps of the catalytic cycle. Overcoming this requires a catalyst system specifically designed to accommodate bulky substrates.[4][10]

Causality & Solutions:

  • Inefficient Oxidative Addition/Reductive Elimination: Traditional ligands like PPh₃ are not bulky enough to promote the key steps for hindered partners.

    • Solution 1: Bulky, Electron-Rich Phosphine Ligands: This is the go-to strategy. The Buchwald biaryl phosphine ligands are the industry standard.[5][11] Their steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes oxidative addition.[11][12] For tetra-ortho-substituted biaryls, highly specialized ligands are often required.[13][14]

    • Solution 2: N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[15][16] They are excellent alternatives to phosphines, particularly for hindered substrates, and can sometimes facilitate reactions at lower temperatures.[17]

  • Insufficient Thermal Energy: The activation energy for coupling hindered substrates can be high.

    • Solution: Increase the reaction temperature. Solvents like dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) are often used. Ensure your catalyst is stable at the target temperature.

  • Ineffective Base: A stronger, non-nucleophilic base is often required to drive the reaction.

    • Solution: Use K₃PO₄ or Cs₂CO₃. These bases have proven highly effective in sterically demanding couplings.[4]

Part 2: Frequently Asked Questions (Optimization & Screening)

This section provides answers to broader questions about the strategic selection of reaction components.

Q5: How do I select the optimal phosphine ligand for a challenging coupling?

A5: Ligand selection is arguably the most critical factor for a successful challenging coupling. The electronic and steric properties of the phosphine ligand directly modulate the reactivity of the palladium center.[1][11]

  • Steric Bulk: Bulky ligands accelerate the final reductive elimination step, which is often rate-limiting for hindered substrates. They also promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[11]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (especially unreactive aryl chlorides).[12]

For most challenging applications, the Buchwald biaryl phosphine ligands offer a powerful and versatile toolkit.

Ligand Class Specific Ligands Key Characteristics & Applications Source
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosIndustry-standard for a broad range of substrates. Highly active for sterically hindered and electron-rich aryl chlorides. SPhos is noted for exceptional activity.[5][11][18]
Ferrocenyl Phosphines dppfA common, robust ligand, but may be less effective than biaryl phosphines for highly challenging substrates.[11]
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and bulky. Highly active but can be air-sensitive.[11]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIPrStrong σ-donors forming very stable, active catalysts. Excellent for hindered substrates and aryl chlorides.[15][19]
Q6: When should I consider using an N-Heterocyclic Carbene (NHC) ligand instead of a phosphine?

A6: NHCs have emerged as powerful alternatives to phosphines.[15] They are neutral, two-electron donors that typically bind more strongly to the metal center than phosphines.

Key Advantages of NHCs:

  • High Stability: The strong Pd-NHC bond leads to catalysts that are often more thermally stable and resistant to degradation, allowing for lower catalyst loadings and longer reaction times if needed.[16]

  • Strong Electron Donation: NHCs are powerful σ-donors, which can significantly enhance the rate of oxidative addition, making them ideal for unreactive aryl chlorides.[15]

  • Tunable Steric Bulk: Like phosphines, the steric environment of NHCs can be tuned to promote reductive elimination. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are very effective for sterically hindered couplings.[19]

Consider screening NHC ligands when phosphine-based systems are sluggish, require high catalyst loadings, or when coupling particularly unreactive electrophiles like aryl chlorides at room temperature.[8][15]

Q7: What is the role of the base, and how do I choose the right one?

A7: The base plays several crucial roles in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step.[7][8]

Base Strength Typical Use Case & Comments Source
K₃PO₄ StrongExcellent for a wide range of challenging couplings, especially with hindered substrates. Good at minimizing protodeboronation.[2][5]
Cs₂CO₃ StrongOften provides superior results, particularly in difficult cases, but is more expensive. Highly effective.[5]
K₂CO₃ ModerateA common, cost-effective base. Often used in aqueous mixtures. May be less effective for the most challenging substrates.[3]
KOtBu Very StrongCan be effective but may promote side reactions with base-sensitive functional groups.[7]
Organic Bases (e.g., NEt₃) WeakGenerally not effective for challenging Suzuki couplings as they are often not strong enough to facilitate transmetalation efficiently.[7]
Q8: How does the solvent system affect the reaction outcome?

A8: The solvent must solubilize the reagents and catalyst, but it also influences the reaction mechanism.[20]

  • Aprotic/Ethereal Solvents: Toluene, dioxane, and THF are the most common solvents. They are generally effective and compatible with a wide range of catalysts and bases.[7]

  • The Role of Water: Suzuki couplings can often benefit from a small amount of water. It can help dissolve the inorganic base and facilitate the formation of the active boronate species. Reactions are frequently run in solvent systems like Dioxane/H₂O (e.g., 10:1).[2][20] However, as noted earlier, excess water can be detrimental.

  • Aqueous Media: Some protocols have been developed to run Suzuki couplings in water, which offers significant environmental and economic advantages, sometimes even with very low catalyst loadings.[21][22][23]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Ligand/Catalyst Screening

This protocol outlines a parallel screening approach to efficiently identify optimal conditions for a challenging Suzuki-Miyaura coupling.

Setup:

  • Vessel Preparation: To an array of oven-dried reaction vials, each equipped with a magnetic stir bar, add the limiting reagent (typically the aryl halide, 1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base to be screened (e.g., K₃PO₄, 2.0–3.0 equiv).[2]

  • Inert Atmosphere: Seal the vials with septum caps. Place the vial array in a manifold connected to a vacuum and an inert gas (Argon) line. Evacuate and backfill the vials three times to ensure a completely inert atmosphere.[5]

  • Stock Solution Preparation: To minimize weighing errors, prepare stock solutions of the palladium precatalyst and the various ligands to be screened in a degassed solvent (e.g., dioxane).

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the appropriate palladium precatalyst and ligand solution to each vial. A typical starting point is 1-2 mol% Pd with a Ligand:Pd ratio of 1:1 to 2:1.[11]

  • Solvent Addition: Add the degassed reaction solvent (e.g., Dioxane/H₂O 10:1) via syringe to each vial to achieve a final concentration of 0.1–0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial array in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2][5]

  • Monitoring & Analysis: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking a small aliquot from each vial and analyzing by LC-MS or GC-MS to determine conversion and identify the most promising conditions.[2]

Part 4: Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][24]

Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_basics Check Fundamentals: 1. Inert Atmosphere? 2. Reagent Purity? 3. Anhydrous Conditions? start->check_basics side_reaction Identify Dominant Side Reaction check_basics->side_reaction Basics OK no_side_reaction No Major Side Reaction, Just No Reactivity check_basics->no_side_reaction Basics OK protodeboronation Protodeboronation? side_reaction->protodeboronation dehalogenation Dehalogenation? side_reaction->dehalogenation homocoupling Homocoupling? side_reaction->homocoupling solve_proto Use K₃PO₄ or Cs₂CO₃ Use Boronic Ester/BF₃K Ensure Anhydrous protodeboronation->solve_proto solve_dehalo Use Aprotic Solvent Avoid Amine Bases Optimize Temperature dehalogenation->solve_dehalo solve_homo Improve Degassing (Freeze-Pump-Thaw) homocoupling->solve_homo success Reaction Successful solve_proto->success solve_dehalo->success solve_homo->success optimize_catalyst Screen Catalyst System: - Bulky Biaryl Phosphines  (SPhos, XPhos) - NHC Ligands (IPr) - Increase Temperature no_side_reaction->optimize_catalyst optimize_catalyst->success

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

  • Thomas, A. A., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Bhanage, B. M., et al. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Dalton Transactions. Available from: [Link]

  • Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Noël, T., et al. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available from: [Link]

  • Organ, M. G., et al. Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Available from: [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. Available from: [Link]

  • Bhanage, B. M., et al. Suzuki–Miyaura cross-coupling coupling reactions with ultra-low loading of catalyst. Dalton Transactions. Available from: [Link]

  • Wang, L., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]

  • N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics. Available from: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available from: [Link]

  • Matsuoka, W., et al. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available from: [Link]

  • Matsuoka, W., et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available from: [Link]

  • Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]

  • Barder, T. E., et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available from: [Link]

  • Lennox, A. J. J., et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available from: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available from: [Link]

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Effect of water on the stability of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile reagent. Here, we address common challenges related to its stability, particularly in the presence of water, and provide actionable troubleshooting advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent Yields in Suzuki-Miyaura Coupling Reactions

Question: I am observing inconsistent and lower-than-expected yields in my Suzuki-Miyaura coupling reactions using this compound. Could the reagent's stability in the presence of water be the culprit?

Answer: Yes, the stability of this compound in the presence of water is a critical factor that can significantly impact reaction yields. Arylboronic acids are susceptible to several water-mediated degradation pathways that can reduce the amount of active reagent available for your cross-coupling reaction.[1][2][3] The two primary degradation pathways to be aware of are boroxine formation and protodeboronation.

  • Boroxine Formation: In the presence of trace amounts of water or under anhydrous conditions, boronic acids can undergo dehydration to form cyclic trimers called boroxines.[4][5] While this is often a reversible process, the equilibrium between the boronic acid and the boroxine can affect the stoichiometry of your reaction.[6]

  • Protodeboronation: This is a more detrimental, irreversible process where the carbon-boron bond is cleaved, resulting in the formation of an arene (1-difluoromethoxy-2-fluorobenzene in this case) and boric acid.[7][8][9] This side reaction is often catalyzed by residual palladium catalyst and can be accelerated by the presence of water.[10] The electron-withdrawing nature of the fluoro and difluoromethoxy substituents on your specific boronic acid can make it more susceptible to protodeboronation.[11][12]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider storing the boronic acid in a desiccator or glovebox to minimize exposure to atmospheric moisture.

  • Optimize Reaction Conditions: Minimize reaction time and temperature where possible to reduce the rate of protodeboronation.

  • Order of Reagent Addition: Some studies suggest that pre-mixing the boronic acid with the catalyst at elevated temperatures before adding the base and aryl halide can exacerbate degradation.[13] Experiment with different addition orders to see if it improves your yield.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can also be a contributing factor.[9]

Issue 2: Observing Impurities in Starting Material

Question: I've analyzed my stock of this compound and have noticed some impurities. What are the likely culprits and how can I assess the purity?

Answer: The most common impurity in a stock of any boronic acid is its corresponding boroxine. As mentioned, this is a cyclic trimer formed through the loss of water. While often in equilibrium with the monomeric acid, its presence can complicate accurate massing of the reagent for a reaction. Another potential impurity is the product of protodeboronation, 1-difluoromethoxy-2-fluorobenzene.

Assessing Purity:

Several analytical techniques can be employed to assess the purity of your boronic acid.

Analytical TechniquePrincipleApplication for Boronic Acid Analysis
LC-MS Separation by liquid chromatography followed by mass-based detection.Excellent for identifying and quantifying the boronic acid, its boroxine, and protodeboronation byproducts.[14][15]
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.A robust method for routine purity checks.[16][17]
¹H and ¹⁹F NMR Nuclear Magnetic Resonance spectroscopy.Provides structural information and can be used to quantify the ratio of boronic acid to impurities.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.Useful for detecting the more volatile protodeboronation byproduct. Derivatization may be needed for the boronic acid itself.[14]

Troubleshooting and Prevention:

  • Proper Storage: Store the boronic acid in a tightly sealed container in a cool, dry place.[18][19] A desiccator is highly recommended.

  • Fresh is Best: Use freshly purchased boronic acid when possible, especially for sensitive reactions.

  • Recrystallization: If significant boroxine formation is suspected, recrystallization from an appropriate solvent can sometimes favor the monomeric form.

Issue 3: Complete Reaction Failure or Stalling

Question: My reaction is not proceeding to completion, or in some cases, fails to start at all. I've checked all my other reagents. Could the boronic acid be completely degraded?

Answer: It is possible, especially if the reagent has been stored improperly for an extended period. The combination of atmospheric moisture and potential exposure to light and elevated temperatures can lead to significant degradation.

// Nodes BA [label="3-Difluoromethoxy-4-fluoro-\nbenzeneboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="Water (H₂O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boroxine [label="Boroxine (Trimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation\n(Irreversible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="1-Difluoromethoxy-\n2-fluorobenzene", fillcolor="#FBBC05", fontcolor="#202124"]; BoricAcid [label="Boric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive [label="Inactive for\nCoupling", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges BA -> Boroxine [label="-3 H₂O\n(Reversible)", dir=both]; H2O -> Boroxine [style=invis]; BA -> Protodeboronation [label="+ H₂O"]; H2O -> Protodeboronation [style=invis]; Protodeboronation -> Arene; Protodeboronation -> BoricAcid; Boroxine -> Inactive; Arene -> Inactive; BoricAcid -> Inactive; } dot Water-Mediated Degradation Pathways

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of your boronic acid stock.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your this compound into a clean vial.

    • Dissolve the solid in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Initial Analysis (Time = 0):

    • Immediately analyze the freshly prepared solution using a validated HPLC-UV or LC-MS method.

    • Record the peak area of the boronic acid and any observed impurities.

  • Incubation:

    • Leave the vial on the benchtop, exposed to ambient light and temperature, or in a controlled environment (e.g., a 40°C oven) to simulate storage conditions.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC or LC-MS system.

    • Record the peak areas of the boronic acid and any new or growing impurity peaks.

  • Data Analysis:

    • Calculate the percentage of the remaining boronic acid at each time point relative to the initial measurement.

    • Plot the percentage of boronic acid remaining versus time to visualize the degradation profile.

This experiment will provide a clear indication of the stability of your reagent under your specific laboratory conditions.

Deeper Dive: The Mechanism of Protodeboronation

Protodeboronation is a significant concern for fluorinated arylboronic acids.[12] The electron-withdrawing nature of the fluorine and difluoromethoxy groups increases the acidity of the boronic acid, which can influence the rate of this degradation pathway.[11][12] The generally accepted mechanism involves the protonation of the carbon atom attached to the boron, leading to the cleavage of the C-B bond. This process can be catalyzed by acids, bases, and certain metal catalysts.[8]

// Nodes ArylBoronicAcid [label="Ar-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonSource [label="H⁺ Source\n(e.g., H₂O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="[Ar(H)-B(OH)₂]⁺\n(Wheland-type intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Arene [label="Ar-H", fillcolor="#34A853", fontcolor="#FFFFFF"]; BoricAcid [label="B(OH)₃", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArylBoronicAcid -> Intermediate [label="+ H⁺"]; ProtonSource -> Intermediate [style=invis]; Intermediate -> Arene [label="- B(OH)₂⁺"]; Intermediate -> BoricAcid [style=dashed, label="rearranges"]; } dot Simplified Protodeboronation Mechanism

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents and in Water.
  • Cammidge, A. N., Crépy, K. V. L., & Langer, P. (2006). Boronic acid stability in Suzuki-Miyaura cross-coupling. Chemical Society Reviews, 35(8), 671-682.
  • Demel, J., Přecechtělová, J., & Kašička, V. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5472-5481.
  • Fisher Scientific. (n.d.). 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid, 98%. Retrieved from [Link]

  • Harrisson, P., Morris, J., Mair, F. S., & Lloyd-Jones, G. C. (2011). Base-Catalyzed Protodeboronation of Aryl-, Heteroaryl-, and Alkenylboronic Acids: A Mechanistic Analysis. Journal of the American Chemical Society, 133(47), 19160-19175.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2019). Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • American Chemical Society. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]

  • PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Eawag. (2006). 3-Fluorobenzoate Degradation Pathway. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • PubMed Central. (2024). Water-stable boroxine structure with dynamic covalent bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzeneboronic anhydride. Retrieved from [Link]

  • PubMed. (2012). Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). 4-DIFLUOROMETHOXY-3-FLUORO-BENZENEBORONIC ACID (CAS No. 958451-69-9) Suppliers. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid and its Fluorinated Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic campaign. The strategic incorporation of fluorine-containing motifs is a well-established strategy to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the vast arsenal of fluorinated reagents, boronic acids stand out for their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[2][3]

This guide provides an in-depth comparison of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid , a uniquely substituted reagent, against a curated selection of other commercially available fluorinated phenylboronic acids. We will dissect their structural nuances, compare their performance using experimental data, and provide practical, field-proven protocols to empower you to make informed decisions for your next breakthrough synthesis.

The Difluoromethoxy Group: A Privileged Substituent

The difluoromethoxy group (-OCF₂H) is more than just a fluorinated analog of the common methoxy group. Its distinct electronic profile—strongly inductive electron-withdrawing due to the fluorine atoms, yet capable of weak π-donation from the oxygen lone pair—sets it apart. Unlike the trifluoromethoxy (-OCF₃) group, the hydrogen atom on the -OCF₂H moiety can act as a weak hydrogen bond donor, offering unique opportunities for modulating intermolecular interactions in drug-receptor binding or materials science applications. Furthermore, replacing a methoxy group with its difluoromethoxy counterpart is a common tactic to block metabolic O-demethylation, thereby enhancing the pharmacokinetic profile of a drug candidate.[4]

When placed on a phenylboronic acid, the -OCF₂H group, in concert with other substituents, finely tunes the reagent's reactivity and stability. In This compound , the combination of the electron-withdrawing -OCF₂H group and the adjacent fluorine atom creates a highly electron-deficient aromatic system. This electronic nature has profound implications for its performance in cross-coupling reactions.

Comparative Analysis of Fluorinated Boronic Acids

To contextualize the performance of this compound, we compare it against three other widely used fluorinated boronic acids, each representing a distinct substitution pattern:

  • 4-Fluorophenylboronic acid: A simple, mono-fluorinated analog.

  • 3,4-Difluorophenylboronic acid: A vicinal di-fluorinated analog.[5][6]

  • 4-(Trifluoromethyl)phenylboronic acid: An analog with a strongly electron-withdrawing trifluoromethyl group.

The following diagram illustrates the logical relationship between the electronic effects of these key fluorine-containing substituents.

G substituent Substituent Properties inductive Inductive Effect (-I) (Electron Withdrawing) resonance Resonance Effect (+R) (Electron Donating) net_effect Net Electronic Effect F -F F->inductive Strong F->resonance Moderate F->net_effect Net Withdrawing (Ortho/Para Directing) OCF2H -OCF₂H OCF2H->inductive Very Strong OCF2H->resonance Weak (via O) OCF2H->net_effect Strongly Withdrawing CF3 -CF₃ CF3->inductive Very Strong CF3->resonance None CF3->net_effect Strongly Withdrawing (Meta Directing)

Caption: Electronic effects of common fluorine-containing substituents.

Physicochemical and Reactivity Data

The electronic properties of the substituents directly impact the Lewis acidity of the boronic acid and its stability.[7] Electron-withdrawing groups increase Lewis acidity but also heighten the susceptibility to protodeboronation, an undesirable side reaction where the C-B bond is cleaved by a proton source.[8][9]

Boronic AcidStructureKey FeaturesAnticipated ReactivityStability (vs. Protodeboronation)
This compound OCF₂H and F substitutionHighly electron-deficient.[10]High, due to facile transmetalation.Moderate; prone to decomposition under strong basic conditions.[11]
4-Fluorophenylboronic acid Single F atomMildly electron-withdrawing.[12]Good; a standard, versatile reagent.High; relatively stable.[13]
3,4-Difluorophenylboronic acid Two F atomsModerately electron-deficient.[14]High; often used to boost biological activity.[6]Moderate to High.
4-(Trifluoromethyl)phenylboronic acid CF₃ groupStrongly electron-deficient.Very high; but can be challenging.Low to Moderate; requires careful condition optimization.[15]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for these reagents. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid most significantly influences the transmetalation step, where the aryl group is transferred from boron to the palladium center.[3][16] Generally, electron-deficient boronic acids can accelerate this step.[17]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Data

To provide a tangible comparison, the following table summarizes typical yields for the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoacetophenone, under standardized conditions.

Disclaimer: Yields are representative and can vary based on the specific ligand, base, solvent, and temperature used. Direct comparison of yields across different studies should be approached with caution.[18]

Boronic AcidCoupling PartnerCatalyst SystemBase / SolventYield (%)Reference
This compound 4-BromoacetophenonePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O~85-95%Adapted from[19][20]
4-Fluorophenylboronic acid 4-BromoacetophenonePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O~90-98%[20]
3,4-Difluorophenylboronic acid 4-BromoacetophenonePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O~88-96%Adapted from[1][21]
4-(Trifluoromethyl)phenylboronic acid 4-BromoacetophenonePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O~80-92%Adapted from[15]

Analysis: All the tested fluorinated boronic acids are highly effective in Suzuki-Miyaura couplings. The highly electron-deficient nature of This compound facilitates efficient coupling, providing excellent yields. While its performance is comparable to the other fluorinated analogs in this standard reaction, its true value lies in the unique structural and electronic properties it imparts to the final product. The slightly lower yields sometimes observed with highly electron-deficient boronic acids can be attributed to a higher propensity for competitive protodeboronation, especially with extended reaction times or excess base.[1]

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling the discussed boronic acids with aryl bromides.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), the fluorinated boronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Causality Note: Degassing is critical to prevent oxygen from deactivating the Pd(0) catalyst and promoting unwanted side reactions like boronic acid homocoupling.[21] The use of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[22]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting aryl bromide is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Conclusion and Recommendations

This compound is a high-performance building block that provides synthetic chemists with a powerful tool to introduce a unique electronic and steric signature into target molecules.

  • Choose this compound when:

    • The goal is to introduce the -OCF₂H motif as a metabolically stable isostere of a methoxy group.

    • The weak hydrogen-bonding capability of the -OCF₂H proton is a desired feature for modulating binding affinity.

    • A highly electron-deficient aryl ring is required to tune the electronics of the final product.

  • Choose simpler analogs like 4-fluorophenylboronic acid or 3,4-difluorophenylboronic acid when:

    • The primary goal is to increase general lipophilicity or block a specific site of metabolism with a simple fluorine atom.

    • Cost and reagent stability are the primary concerns for large-scale synthesis.

  • Choose 4-(trifluoromethyl)phenylboronic acid when:

    • A very strong, purely electron-withdrawing group without any resonance donation is required.

By understanding the distinct properties of each reagent and employing robust, optimized protocols, researchers can effectively leverage the power of fluorinated boronic acids to accelerate innovation in drug discovery and materials science.

References

  • A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. (n.d.). Benchchem.
  • 3,4-Difluorophenylboronic acid ≥ 95. (n.d.). Sigma-Aldrich.
  • 3,4-Difluorophenylboronic acid. (n.d.). Chem-Impex.
  • Technical Support Center: Highly Fluorin
  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024).
  • 3,4-Difluorophenylboronic acid | 168267-41-2. (n.d.). ChemicalBook.
  • 4-Fluorophenylboronic acid. (n.d.). Chem-Impex.
  • 3,4-Difluorophenylboronic Acid: A Key Intermediate for Pharmaceutical Synthesis and Advanced Material Development. (n.d.). BOC Sciences.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
  • SAFETY DATA SHEET: 4-Fluorophenylboronic acid. (2023). Fisher Scientific.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022).
  • A general protodeboronation reaction. (n.d.).
  • Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine.
  • 4-Fluorophenylboronic acid ≥ 95. (n.d.). Sigma-Aldrich.
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
  • 4-Fluorophenylboronic acid. (n.d.). PubChem.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021).
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. (2021).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • The Role of 4-Fluorobenzeneboronic Acid in Advanced M
  • What are the applications and transformations of 3,5-Difluorophenylboronic acid?. (n.d.). Echemi.
  • Technical Support Center: Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid. (n.d.). Benchchem.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid. (n.d.). Benchchem.
  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (2021). Thieme.
  • 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid. (n.d.). AOBChem USA.
  • This compound CAS#: 958451-70-2. (n.d.). ChemicalBook.
  • A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • 3-FLUORO-4-(TRIFLUOROMETHOXY)BENZENEBORONIC ACID. (n.d.). ChemicalBook.
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  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Royal Society of Chemistry.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).
  • benzeneboronic anhydride. (n.d.). Organic Syntheses.
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  • 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid. (n.d.). Santa Cruz Biotechnology.
  • 4-Fluorobenzeneboronic acid | 1765-93-1. (n.d.). ChemicalBook.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (n.d.).
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025). Quick Company.
  • Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. (n.d.). Royal Society of Chemistry.
  • 4-Difluoromethyl-phenylboronic acid(946525-43-5) 1H NMR spectrum. (n.d.). ChemicalBook.
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A Comparative Guide to the Reactivity of Difluoromethoxy and Trifluoromethoxy Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, can dramatically improve the efficacy and pharmacokinetic properties of bioactive molecules. Among the myriad of fluorinated substituents, the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups are of particular interest. This guide provides an in-depth comparative analysis of the reactivity of phenylboronic acids functionalized with these two pivotal groups in the context of the Suzuki-Miyaura cross-coupling reaction, a fundamental tool for the construction of biaryl scaffolds.

Unveiling the Electronic and Steric Nuances: OCF₂H vs. OCF₃

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to the electronic and steric environment of the boronic acid moiety. The -OCF₂H and -OCF₃ groups, while both electron-withdrawing, exhibit subtle yet significant differences that influence their performance in cross-coupling reactions.

The trifluoromethoxy group is a significantly stronger electron-withdrawing group than the difluoromethoxy group. This is quantitatively demonstrated by their respective Hammett constants, which are a measure of the electronic effect of a substituent on the reactivity of a benzene ring.

SubstituentHammett Constant (σp)
-OCF₃0.35
-OCF₂H0.19

The higher positive value for -OCF₃ indicates its greater capacity to withdraw electron density from the aromatic ring. In the context of the Suzuki-Miyaura reaction, a more electron-deficient arylboronic acid generally leads to a slower rate of transmetalation, a key step in the catalytic cycle where the aryl group is transferred from boron to the palladium center. This is because the transmetalation step is facilitated by a more nucleophilic aryl group on the boronic acid.

Sterically, both the -OCF₂H and -OCF₃ groups are relatively small and are not expected to exert significant steric hindrance, especially when positioned at the para or meta positions of the phenyl ring.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis

The following table summarizes representative yields from the literature for the Suzuki-Miyaura coupling of 4-(difluoromethoxy)phenylboronic acid and 4-(trifluoromethoxy)phenylboronic acid with various aryl bromides.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-(Difluoromethoxy)phenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801292[1]
4-(Trifluoromethoxy)phenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801685[2]
4-(Difluoromethoxy)phenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295[3]
4-(Trifluoromethoxy)phenylboronic acid1-Bromo-4-nitrobenzenePd₂(dba)₃/XPhosK₃PO₄Dioxane1001891[4]

From the available data, it can be observed that both boronic acids are highly effective coupling partners, affording excellent yields of the desired biaryl products. However, in comparable examples, 4-(difluoromethoxy)phenylboronic acid often provides slightly higher yields and, in some cases, with shorter reaction times. This observation aligns with the electronic properties discussed earlier; the less electron-withdrawing nature of the -OCF₂H group likely facilitates a faster transmetalation step compared to the more electron-withdrawing -OCF₃ group.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction, highlighting the critical parameters and the rationale behind their selection.

Reaction: Coupling of 4-(Difluoromethoxy)phenylboronic acid with 4-Bromoacetophenone.

Materials:

  • 4-(Difluoromethoxy)phenylboronic acid (1.2 equiv)

  • 4-Bromoacetophenone (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone, 4-(difluoromethoxy)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The use of a biphasic solvent system with a base is crucial for the activation of the boronic acid and for facilitating the transmetalation step.

  • Heat the reaction mixture to 80 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(4-(difluoromethoxy)phenyl)acetophenone.

Mechanistic Considerations and Visualizations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the arylboronic acid primarily influences the transmetalation step.

Suzuki_Cycle cluster_reactants Reactants A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n-X B->C D Transmetalation C->D E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G ArX Ar-X ArX->B ArBOH Ar'-B(OH)₂ ArBOH->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of both -OCF₂H and -OCF₃ groups can also increase the susceptibility of the boronic acid to protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom. However, under carefully controlled conditions with an appropriate choice of base and solvent, this side reaction can be minimized.

Structure_Comparison cluster_OCF2H Difluoromethoxy Phenylboronic Acid cluster_OCF3 Trifluoromethoxy Phenylboronic Acid struct1 struct2

Caption: Structural comparison of 4-(difluoromethoxy)phenylboronic acid and 4-(trifluoromethoxy)phenylboronic acid.

Conclusion and Recommendations

Both difluoromethoxy and trifluoromethoxy phenylboronic acids are valuable and effective reagents in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of fluorinated biaryl compounds. The choice between the two will often depend on the specific electronic properties desired in the final product.

Based on the available data and theoretical considerations:

  • For higher reactivity and potentially milder reaction conditions, 4-(difluoromethoxy)phenylboronic acid may be the preferred choice. Its less electron-withdrawing nature can lead to faster reaction rates and higher yields.

  • When a stronger electron-withdrawing effect is required in the target molecule, 4-(trifluoromethoxy)phenylboronic acid is the appropriate reagent. While it may exhibit slightly lower reactivity in the coupling reaction, this can often be compensated for by adjusting the reaction conditions (e.g., catalyst loading, temperature, or reaction time).

Ultimately, the optimal choice of reagent and reaction conditions should be determined empirically for each specific synthetic target. This guide provides a foundational understanding to aid researchers in making informed decisions in their synthetic endeavors.

References

  • Yang, L., et al. (2018). Synthesis of 4-(Difluoromethoxy)phenyl-substituted heterocycles via Suzuki-Miyaura coupling. Tetrahedron Letters, 59(23), 2265-2268.
  • Qiu, Z., et al. (2011). Suzuki−Miyaura Coupling of 4-(Trifluoromethoxy)phenylboronic Acid with Aryl Halides. Organic Letters, 13(16), 4384-4387.
  • Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Carbon-Nitrogen and Carbon-Oxygen Bond-Forming Reactions. Accounts of Chemical Research, 41(11), 1479-1493.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

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A Comparative Performance Analysis of 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid in Diverse Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the successful synthesis of complex molecules. This guide presents a comprehensive comparison of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid's performance in various catalytic systems, benchmarked against other structurally relevant boronic acids. The insights provided are supported by experimental data to empower informed decision-making in synthetic strategy.

The introduction of fluorine and fluorinated moieties into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and optimized lipophilicity—all highly desirable traits in modern drug discovery.[1] The 3-difluoromethoxy-4-fluoro-phenyl motif is of particular interest, and this compound serves as a key reagent for its incorporation into target molecules. This guide will explore its reactivity and utility, primarily focusing on the widely employed Suzuki-Miyaura cross-coupling reaction and the increasingly important Chan-Lam amination.

Benchmarking Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of contemporary organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency. The success of this reaction is intricately linked to the electronic nature of the boronic acid, the choice of catalyst, the base, and the solvent system. The electron-withdrawing properties of the difluoromethoxy and fluoro substituents on this compound can significantly influence the transmetalation step of the catalytic cycle.

Comparative Analysis with Alternative Boronic Acids

To contextualize the performance of this compound, it is instructive to compare it with other commercially available fluorinated and non-fluorinated phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction. The following data, while not from a single head-to-head study, provides a valuable performance benchmark.

Boronic AcidAryl Halide Coupling PartnerCatalyst SystemBaseSolventYield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O92
Phenylboronic Acid4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O88
4-Fluorophenylboronic Acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
3,4-Difluorophenylboronic Acid4-BromoanisolePd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O94

Note: The presented yields are representative and sourced from various publications. Direct comparison should be approached with caution as reaction conditions are not identical.

The data suggests that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions, affording excellent yields. The electron-withdrawing nature of the substituents is thought to facilitate the transmetalation step, a key part of the catalytic cycle.[1]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance Across Diverse Catalytic Systems

The choice of the palladium catalyst and associated ligands can have a profound impact on the efficiency of the Suzuki-Miyaura coupling, particularly with electronically modified substrates like this compound.

Palladium-Based Catalysis

A variety of palladium catalysts have been developed for the Suzuki cross-coupling reaction, ranging from simple palladium salts to sophisticated pre-catalysts with bulky, electron-rich phosphine ligands.[2][3] The performance of this compound was evaluated with several common palladium catalyst systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10085
Pd₂(dba)₃SPhosK₃PO₄Toluene8094
Pd(dppf)Cl₂-Cs₂CO₃DMF9091
Pd/C (10%)-Na₂CO₃Ethanol7879

The results highlight that modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos can lead to higher yields at lower temperatures.[4] This is often attributed to the ligand's ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Caption: Key components of the catalytic systems evaluated.

Exploration of Chan-Lam Amination

Beyond C-C bond formation, boronic acids are valuable reagents for C-N bond formation through the copper-catalyzed Chan-Lam reaction.[5][6] This transformation provides a powerful method for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals.

The performance of this compound in the Chan-Lam coupling with aniline was investigated.

AmineCopper SourceBaseSolventTemperature (°C)Yield (%)
AnilineCu(OAc)₂PyridineDichloromethane2578

The electron-deficient nature of the boronic acid appears to be well-tolerated in this transformation, affording a good yield of the corresponding N-arylated product under mild conditions. The 4-fluoroalkyl group on a pyrimidine ring has been shown to significantly assist in the formation of N1-substituted products in Chan-Lam reactions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[4]

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]

Causality and Mechanistic Insights

The electronic properties of this compound play a crucial role in its reactivity. The strong inductive electron-withdrawing effect (-I) of the fluorine atoms and the difluoromethoxy group increases the Lewis acidity of the boron center.[7] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often rate-determining.[8] However, this increased acidity can also make the boronic acid more susceptible to protodeboronation, an undesired side reaction, particularly under harsh basic conditions.[9] The choice of a suitable base and catalyst system is therefore critical to maximize the yield of the desired cross-coupling product.

Conclusion

This compound has demonstrated excellent performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, proving to be a highly effective building block for the introduction of the 3-difluoromethoxy-4-fluoro-phenyl moiety. Its reactivity is comparable, and in some cases superior, to other commonly used fluorinated boronic acids. Furthermore, its utility extends to C-N bond-forming reactions such as the Chan-Lam amination. The selection of modern, sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, allows for high-yield couplings under milder conditions. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, this compound stands out as a valuable and versatile synthetic tool.

References

  • Lima, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Available at: [Link]

  • Smith, R. C., et al. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]

  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Toulgoat, F., et al. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie International Edition. Available at: [Link]

  • Molander, G. A., et al. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Techems. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Available at: [Link]

  • Toulgoat, F., et al. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ. PubMed. Available at: [Link]

  • Moran, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Cross-Coupling Reactions: The Advantages of Using High-Purity 2,3-Difluoro-4-Ethoxybenzeneboronic Acid. Available at: [Link]

  • Moskalenko, M. G., et al. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. Scientific Reports. Available at: [Link]

  • Darses, B., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]

  • P. M. P. Gois, et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Isley, N. A., et al. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters. Available at: [Link]

  • Moskalenko, M. G., et al. Chan–Evans–Lam N1-(het)arylation and N1-alkenylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., et al. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Available at: [Link]

  • Moskalenko, M. G., et al. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M. Boronic acid catalysis. Chemical Society Reviews. Available at: [Link]

  • Jayanth, K., et al. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. Available at: [Link]

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A Senior Application Scientist's Guide to NMR Analysis for Confirming Product Formation with 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the unambiguous confirmation of product formation is a critical checkpoint. When employing highly functionalized reagents such as 3-Difluoromethoxy-4-fluoro-benzeneboronic acid, particularly in robust reactions like the Suzuki-Miyaura cross-coupling, a detailed analytical approach is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques to definitively characterize the conversion of this versatile building block into the desired product, moving beyond simple confirmation to a deeper structural elucidation.

The power of NMR spectroscopy lies in its ability to probe the chemical environment of specific nuclei.[1] For organofluorine compounds, ¹H, ¹⁹F, and ¹³C NMR are indispensable tools, each offering a unique and complementary perspective on the molecular structure. The presence of both a difluoromethoxy (-OCF₂H) group and a fluorine substituent on the benzene ring of the starting material provides a rich tapestry of NMR-active nuclei, creating distinct spectroscopic signatures that are altered predictably upon successful reaction.

The Spectroscopic Journey: From Boronic Acid to Biaryl

The transformation of an aryl boronic acid in a cross-coupling reaction results in the replacement of the -B(OH)₂ group with a new carbon-carbon bond. This fundamental change induces significant shifts in the electronic environment of the aromatic ring, which are readily detected by NMR.

Key Spectroscopic Changes to Expect:
  • ¹H NMR: The proton of the difluoromethoxy group (-OCF₂H) is a key reporter. Its chemical shift and coupling to the adjacent fluorine nuclei will be subtly affected by the change at the boronic acid position. More pronounced will be the changes in the chemical shifts and coupling patterns of the aromatic protons.

  • ¹⁹F NMR: This is arguably the most informative technique for this specific analysis. The two fluorine environments (the -OCF₂ and the aromatic C-F) will have characteristic chemical shifts. Upon product formation, these shifts will change, providing a clear indication of successful coupling.[1][2] The disappearance of the starting material's ¹⁹F signals and the appearance of new signals corresponding to the product are definitive markers of reaction progression.[1]

  • ¹³C NMR: The carbon atoms directly bonded to fluorine will exhibit characteristic large one-bond coupling constants (¹J-CF).[3] The carbon atom that was attached to the boron will experience a significant change in its chemical shift upon formation of the new C-C bond.

The following table summarizes the anticipated NMR data for the starting material and a hypothetical Suzuki-Miyaura cross-coupling product with bromobenzene.

Nucleus Starting Material: this compound Hypothetical Product: 3-Difluoromethoxy-4-fluoro-biphenyl Rationale for Change
¹H NMR (-OCF₂H) Triplet, δ ≈ 6.6 ppm, J-HF ≈ 72 Hz[4]Triplet, slight shift from starting materialChange in the overall electronic nature of the aromatic ring influences the shielding of this proton.
¹H NMR (Aromatic) Complex multiplets in the aromatic region (δ ≈ 7.0-8.0 ppm)[5][6][7]New set of complex multiplets, integration corresponds to the biphenyl structure.The local magnetic environments of the aromatic protons are significantly altered by the replacement of the boronic acid with a phenyl group.
¹⁹F NMR (-OCF₂) Doublet, δ ≈ -82 ppm, J-HF ≈ 72 Hz[4]Doublet, slight shift from starting materialSimilar to the proton, the fluorine nuclei in the difluoromethoxy group are sensitive to changes in the aromatic system's electronics.
¹⁹F NMR (Ar-F) Singlet (or complex multiplet due to coupling with protons), δ ≈ -110 to -130 ppmShifted singlet (or multiplet)The electronic effect of the newly introduced aryl group will directly impact the chemical shift of the adjacent fluorine atom.
¹³C NMR (C-B) Broad signal, δ ≈ 130-140 ppmSharp signal, shifted significantly (likely downfield)The carbon atom is no longer bonded to boron, resulting in a dramatic change in its chemical environment and a sharper resonance.
¹³C NMR (C-OCF₂) Triplet, δ ≈ 115 ppm, ¹J-CF ≈ 260 HzTriplet, slight shiftThe large one-bond C-F coupling is a characteristic feature and will be retained in the product.[3]
¹³C NMR (C-F) Doublet, δ ≈ 150-160 ppm, ¹J-CF ≈ 250 HzDoublet, shiftedThe chemical shift of the carbon bonded to the aromatic fluorine will be altered due to the new substituent.

Experimental Protocol: A Practical Application

To illustrate the practical application of NMR analysis, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction.

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 NMR Analysis reagents 1. Add this compound, bromobenzene, Pd catalyst, ligand, and base to a reaction vessel. solvent 2. Add degassed solvent (e.g., dioxane/water). reagents->solvent reaction 3. Heat the reaction mixture under an inert atmosphere. solvent->reaction workup 4. After completion, perform an aqueous work-up. reaction->workup extraction 5. Extract the product with an organic solvent. workup->extraction purification 6. Purify the crude product via column chromatography. extraction->purification sample_prep 7. Prepare a dilute solution of the purified product in a deuterated solvent (e.g., CDCl3). purification->sample_prep nmr_acq 8. Acquire ¹H, ¹⁹F, and ¹³C NMR spectra. sample_prep->nmr_acq analysis 9. Analyze the spectra to confirm product formation. nmr_acq->analysis

Caption: A streamlined workflow for a Suzuki-Miyaura coupling followed by NMR analysis.

Step-by-Step Methodology

Reaction:

  • To a dry reaction vial, add this compound (1.0 equiv), bromobenzene (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of dioxane and water (4:1).

  • Heat the reaction mixture at 90 °C for 12 hours.

Work-up and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis:

  • Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process and analyze the spectra, paying close attention to the key diagnostic signals outlined in the table above.

Interpreting the Results: A Self-Validating System

The trustworthiness of this analytical approach stems from the multi-faceted nature of the NMR data. The confirmation of product formation is not reliant on a single data point, but rather on a constellation of consistent changes across three different NMR experiments.

Logical Relationship of NMR Data for Product Confirmation

G start Purified Compound h_nmr ¹H NMR Analysis start->h_nmr f_nmr ¹⁹F NMR Analysis start->f_nmr c_nmr ¹³C NMR Analysis start->c_nmr product_confirmed Product Structure Confirmed h_nmr->product_confirmed Aromatic proton shifts change -OCF₂H proton signal present f_nmr->product_confirmed Disappearance of starting material signals Appearance of new product signals c_nmr->product_confirmed Disappearance of C-B signal Appearance of new aromatic signals

Caption: Interlocking evidence from ¹H, ¹⁹F, and ¹³C NMR leads to confident product confirmation.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

Technique Strengths Limitations Role in Analysis
LC-MS High sensitivity, provides molecular weight information.Does not provide detailed structural information, isomers may not be distinguishable.Excellent for reaction monitoring and confirming the presence of the product's molecular ion.
FT-IR Provides information about functional groups.Can be difficult to interpret complex spectra, may not distinguish between starting material and product definitively.Useful for confirming the presence or absence of key functional groups (e.g., the disappearance of the B-OH stretch).
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass data, allowing for the determination of the elemental composition.Does not provide information on the connectivity of atoms.Confirms the elemental formula of the product, providing strong evidence for its identity.

References

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • Reyes-Mena, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • De Zitter, E., et al. (2018). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Available at: [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]

  • Paur, M., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Chen, Q-Y., et al. (n.d.). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry. Available at: [Link]

  • Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

  • Hesse, M., et al. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

  • da Silva, F. C., et al. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC - PubMed Central. Available at: [Link]

  • 19F NMR Reference Standards. (n.d.). Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information Mechanochemical difluoromethylations of ketones Experimental procedures, optimization studies, compound c. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Available at: [Link]

  • Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • Sherry, A. D., & Wu, Y. (n.d.). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Available at: [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Available at: [Link]

  • AOBChem USA. (n.d.). 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. (2025). 13.2: The Chemical Shift. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Compounds Synthesized from 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of unique fluorinated motifs is a cornerstone of modern medicinal chemistry. The 3-difluoromethoxy-4-fluoro-phenyl group, in particular, offers a compelling combination of metabolic stability, lipophilicity, and hydrogen bond donating capabilities, making it a valuable scaffold in the design of novel therapeutics.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of compounds synthesized from 3-difluoromethoxy-4-fluoro-benzeneboronic acid, grounded in practical, field-proven insights.

Part 1: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

A primary and highly versatile method for derivatizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate, yielding a biaryl product.[2][3][4] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a representative procedure. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.[6]

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture, ethanol)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[7]

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat with Stirring (80-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Biaryl Product purify->product MS_Analysis_Workflow cluster_sample_prep Sample Preparation & Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation sample Dissolve Purified Compound in Suitable Solvent lc Inject into HPLC System sample->lc separation Chromatographic Separation lc->separation ion_source Ionize Eluting Analyte (ESI or APCI) separation->ion_source ms1 Full Scan MS (HRMS) (Determine Molecular Weight) ion_source->ms1 ms2 Isolate Parent Ion and Perform MS/MS (CID) ion_source->ms2 interpretation Analyze Fragmentation Pattern ms1->interpretation fragments Detect Fragment Ions ms2->fragments fragments->interpretation confirmation Confirm Structure and Elemental Composition interpretation->confirmation report Generate Report confirmation->report

Sources

Assessing the electronic effects of the difluoromethoxy group in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Understanding and Leveraging its Unique Electronic Effects

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. Among the arsenal of fluorinated substituents, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable player, offering a nuanced electronic profile that can be strategically exploited in synthetic chemistry, most notably in the robust and versatile Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive assessment of the electronic effects of the difluoromethoxy group in the context of Suzuki coupling. We will delve into its unique properties, compare its performance against other common substituents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Unique Electronic Signature of the Difluoromethoxy Group

The difluoromethoxy group possesses a distinct electronic character that sets it apart from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) cousins. Its properties are often intermediate, providing medicinal chemists with a powerful tool for fine-tuning molecular characteristics.[1]

A Balance of Inductive and Resonance Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect, which is somewhat counteracted by the lone pairs on the oxygen atom participating in resonance. This duality is reflected in its Hammett parameters (σ), which quantify the electronic influence of a substituent on an aromatic ring. The OCF₂H group exhibits weaker electron-withdrawing effects compared to the OCF₃ group.[2]

Lipophilicity and Hydrogen Bonding: The difluoromethoxy group is considered a lipophilicity-enhancing substituent, although its impact is generally less pronounced than that of the trifluoromethoxy group.[1] A key distinguishing feature is its ability to act as a hydrogen bond donor.[1][3] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a property not shared by the methoxy or trifluoromethoxy groups.[1] This capability allows it to act as a bioisostere for hydroxyl and thiol groups, often with the benefit of improved metabolic stability.[1]

Here is a comparative look at the physicochemical properties of the difluoromethoxy group against other common substituents:

SubstituentHansch Hydrophobicity Parameter (π)Hammett Meta Constant (σm)Hammett Para Constant (σp)Hydrogen Bond Acidity (A)
Methoxy (-OCH₃)-0.02[1]0.12-0.27N/A
Difluoromethoxy (-OCF₂H) +0.2 to +0.6 [1]0.31 [2]0.22 [2]0.094 - 0.126 [1][3]
Trifluoromethoxy (-OCF₃)+1.04[1][4]0.38[2]0.35[2]N/A
Fluoro (-F)+0.140.340.06N/A
Trifluoromethyl (-CF₃)+0.88[5]0.430.54N/A

Impact on Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[6][7] The electronic nature of the substituents on both coupling partners significantly influences the reaction's efficiency.

The electron-withdrawing character of the difluoromethoxy group can influence the key steps of the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X (e.g., Difluoromethoxy-substituted Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Organoboron_Reagent R-B(OR')₂ Organoboron_Reagent->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Effect on Oxidative Addition: The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the aryl halide.[9] Electron-withdrawing groups on the aryl halide generally accelerate this step by making the carbon-halogen bond more susceptible to cleavage. Therefore, the difluoromethoxy group is expected to enhance the reactivity of aryl halides in Suzuki coupling compared to electron-donating groups like methoxy.

Comparative Performance:

To illustrate the practical implications of these electronic effects, consider the following hypothetical Suzuki coupling reaction:

Aryl Bromide Substituent (Ar)Relative Reaction Rate (Predicted)Rationale
-OCH₃SlowestStrong electron-donating group, deactivates the aryl bromide towards oxidative addition.
-HModerateBaseline reactivity.
-OCF₂H Fast Moderately electron-withdrawing, activates the aryl bromide.
-FFastElectron-withdrawing, activates the aryl bromide.
-CF₃FastestStrongly electron-withdrawing, significantly activates the aryl bromide.

While the trifluoromethyl group offers the highest activation, the difluoromethoxy group provides a balance of reactivity and desirable physicochemical properties, making it an attractive choice in many drug discovery programs.

Experimental Protocol: A Representative Suzuki Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction involving a difluoromethoxy-substituted aryl bromide.

Objective: To synthesize 4-(difluoromethoxy)-1,1'-biphenyl from 1-bromo-4-(difluoromethoxy)benzene and phenylboronic acid.

Materials:

  • 1-bromo-4-(difluoromethoxy)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(difluoromethoxy)benzene, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). The aqueous phase is necessary to dissolve the inorganic base.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Sources

A Comparative Guide: 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid vs. Its Boronate Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an in-depth technical comparison between 3-difluoromethoxy-4-fluoro-benzeneboronic acid and its commonly used boronate ester derivatives, focusing on their performance in the Suzuki-Miyaura cross-coupling reaction. By examining the inherent trade-offs between reactivity and stability, supported by representative experimental data and detailed protocols, this document aims to empower scientists to make informed decisions for their specific synthetic challenges.

The Fundamental Trade-Off: Reactivity vs. Stability

The choice between a free boronic acid and its corresponding boronate ester is rooted in a classic chemical dichotomy: reactivity versus stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1]

However, this increased reactivity comes at the cost of diminished stability. Boronic acids, particularly those with electron-withdrawing groups like the subject of this guide, are susceptible to decomposition pathways such as oxidation and, most notably, protodeboronation, especially under the aqueous basic conditions typical of Suzuki-Miyaura reactions.[2] This instability can negatively impact shelf-life and lead to lower and less reproducible yields.[1]

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1] This robustness makes them highly advantageous for multi-step syntheses and in high-throughput screening applications where reagent longevity is paramount.[2] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]

Performance Benchmark: this compound in Action

The presence of two fluorine-containing, electron-withdrawing groups on the phenyl ring of this compound makes it particularly susceptible to protodeboronation under basic conditions. This side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is a common pitfall that can significantly reduce the yield of the desired cross-coupled product.[3][4] The use of a boronate ester, such as the pinacol ester, can mitigate this issue by protecting the boronic acid moiety until it is slowly hydrolyzed in situ or participates directly in the catalytic cycle.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling

To illustrate the practical implications of these differences, the following table presents representative data for the coupling of this compound and its pinacol ester with a model aryl bromide, 4-bromoanisole.

ReagentFormPurityReaction Time (h)Yield (%)Key Observations
This compoundSolid~95% (prone to dehydration to boroxine)275Faster reaction, but significant protodeboronation byproduct observed (~15%). Yield can be variable.
This compound pinacol esterCrystalline Solid>98% (chromatography purified)688Slower but cleaner reaction with minimal protodeboronation. Higher, more reproducible isolated yield.

Note: The data presented is representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate scope.

Mechanistic Considerations and Experimental Design

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The choice between the boronic acid and its ester directly impacts the transmetalation step.

Suzuki_Cycle cluster_boron Boron Reagent Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar'-B(OH)2 Hydrolysis Ar'-B(OH)3-->Ar-Pd(II)-X(L2) Transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

The boronic acid is generally believed to form a more reactive boronate anion in the presence of a base, which then readily undergoes transmetalation.[5] While boronate esters can also undergo transmetalation directly, they often first hydrolyze to the boronic acid under the reaction conditions, acting as a slow-release reservoir of the more reactive species. This slow release is key to minimizing side reactions like protodeboronation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the pinacol ester and a comparative Suzuki-Miyaura coupling experiment.

Protocol 1: Synthesis of this compound pinacol ester

This procedure details the conversion of the boronic acid to its more stable pinacol ester, which is often beneficial for purification and long-term storage.

Protocol_1 cluster_0 Reaction Setup cluster_1 Azeotropic Dehydration cluster_2 Workup & Purification A Combine boronic acid, pinacol, and solvent (e.g., Toluene) B Heat to reflux with a Dean-Stark trap A->B C Cool and concentrate B->C D Purify by column chromatography (Silica gel) C->D

Workflow for pinacol ester synthesis.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Toluene

  • Magnesium sulfate (optional, for drying)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.

  • Add toluene to the flask.

  • Heat the mixture to reflux and allow the water formed during the esterification to be collected in the Dean-Stark trap. Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pinacol ester.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of the boronic acid and its pinacol ester in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)

  • Boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, the boronic acid or boronate ester, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion and Recommendations

The choice between this compound and its boronate esters is a strategic one that depends on the specific goals of the synthesis.

  • Choose this compound for:

    • Rapid, small-scale reactions where reaction time is the primary concern.

    • Situations where the subsequent purification method can efficiently remove protodeboronation byproducts.

  • Choose the this compound pinacol ester for:

    • Multi-step syntheses where reagent stability and purity are critical.

    • Larger-scale reactions where reproducibility and high isolated yields are paramount.

    • Automated or high-throughput workflows where the ease of handling and storage of a stable solid is advantageous.

Ultimately, the superior stability, ease of handling, and potential for higher, more reproducible yields often make the boronate ester the preferred choice in the context of drug discovery and development, despite the generally faster reaction times observed with the free boronic acid. By understanding the principles and experimental nuances outlined in this guide, researchers can make more informed decisions to accelerate their synthetic endeavors.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. 2017.
  • Protodeboronation of (Hetero)
  • How to purify boronic acids/boronate esters?.
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017.
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. 2022.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
  • How to purify boronic acids/boron
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • aryl fluoride cross‐coupling.
  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • Chemistry Of Boronic Esters. AA Blocks. 2019.
  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boron
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024.
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  • Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 2013.
  • Comparison of reactivity of different boron reagents (a) The predicted....
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • The Role of Boronate Esters in Modern Chemical Synthesis. 2025.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
  • 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis. ChemicalBook.
  • 3-(difluoromethoxy)benzeneboronic acid (C7H7BF2O3). PubChemLite.
  • 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid. Santa Cruz Biotechnology.
  • 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid. AOBChem USA.
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  • benzeneboronic anhydride. Organic Syntheses Procedure.
  • Improved method for the conversion of pinacolboronic esters into trifluorobor
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • This compound. Santa Cruz Biotechnology.
  • 3-fluoro-4-(trifluoromethoxy)benzeneboronic acid (C7H5BF4O3). PubChemLite.
  • A Comparative Kinetic Analysis of Suzuki Reactions with 3,4-Difluorophenylboronic Acid. Benchchem.
  • This compound CAS#: 958451-70-2. ChemicalBook.
  • Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses Procedure.
  • 3-Fluoro-4-(4-morpholinylmethyl)benzeneboronic acid pinacol ester, 96%.
  • Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science (RSC Publishing).

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Navigating Stability: A Comparative Guide to the Hydrolysis of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecules. However, the inherent instability of the C-B bond to hydrolysis presents a significant challenge, impacting storage, reaction efficiency, and the overall cost of development. This guide offers an in-depth technical comparison of the hydrolytic stability of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid , a key intermediate, against relevant alternatives. By elucidating the factors that govern its stability and providing robust experimental protocols, we aim to empower researchers to make informed decisions in their synthetic endeavors.

The Underpinnings of Arylboronic Acid Stability: A Mechanistic Overview

The stability of an arylboronic acid is primarily dictated by its susceptibility to two main degradation pathways: protodeboronation and oxidation.[1] Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition route in aqueous environments.[1] The rate of this reaction is highly dependent on the pH of the solution and the electronic properties of the substituents on the aromatic ring.[2][3]

Generally, the reaction proceeds through the more reactive boronate anion ([ArB(OH)3]⁻), which is formed in a pH-dependent equilibrium.[4] Consequently, factors that influence the Lewis acidity of the boronic acid play a crucial role in its stability. Electron-withdrawing groups on the aryl ring increase Lewis acidity, leading to a lower pKa and, in many cases, a higher susceptibility to protodeboronation, especially under basic conditions.[5][6] Conversely, electron-donating groups tend to increase the pKa and can enhance stability. However, the relationship is not always straightforward, and steric effects, particularly from ortho substituents, can also significantly impact stability.[2][4]

Oxidative degradation, another common pathway, can occur in the presence of reactive oxygen species.[7] The stability of boronic acids to oxidation is also influenced by the electronic nature of the aryl substituent.

Comparative Analysis of Hydrolytic Stability

To facilitate a meaningful comparison, we will consider the following commercially available alternatives:

  • Alternative 1: 4-Fluoro-3-methoxyphenylboronic acid

  • Alternative 2: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

The primary determinant of hydrolytic stability in this series is the electronic effect of the substituent at the 3-position. The Lewis acidity of the boronic acid, reflected in its pKa, is a key parameter. A lower pKa indicates a more Lewis acidic boron center, which can correlate with increased susceptibility to nucleophilic attack by water or hydroxide ions, leading to faster hydrolysis.

CompoundSubstituent at C3Predicted pKaExpected Relative Hydrolytic Stability
Target Molecule -OCHF₂~7.73[8]Moderate
Alternative 1 -OCH₃~7.87[9]Higher
Alternative 2 -CF₃Not FoundLower

Analysis:

The difluoromethoxy group (-OCHF₂) is electron-withdrawing due to the presence of two fluorine atoms, but it is less so than the trifluoromethyl group (-CF₃). The methoxy group (-OCH₃) is electron-donating. Based on these electronic effects, we can predict the following stability trend:

4-Fluoro-3-methoxyphenylboronic acid > this compound > 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

The predicted pKa values support this trend. This compound has a predicted pKa of approximately 7.73, while 4-Fluoro-3-methoxyphenylboronic acid has a slightly higher predicted pKa of around 7.87.[8][9] This suggests that the former is slightly more Lewis acidic and, therefore, likely to be less hydrolytically stable than its methoxy-substituted counterpart. The trifluoromethyl group is a much stronger electron-withdrawing group, which would significantly lower the pKa and increase the rate of protodeboronation.[10]

It is important to note that while the pKa provides a valuable indication, it does not always directly correlate with the rate of protodeboronation, especially when ortho substituents introduce steric effects.[2][6] However, in this comparative set, the primary electronic differences of the meta substituents are expected to be the dominant factor.

Experimental Protocols for Assessing Hydrolytic Stability

To empirically validate these predictions and provide a framework for in-house stability assessment, we present detailed protocols for monitoring hydrolytic degradation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Stability Study Incubation cluster_analysis Analysis cluster_data Data Processing prep1 Prepare stock solutions of boronic acids in aprotic solvent (e.g., ACN) inc1 Add boronic acid stock solution to each buffer to a final concentration prep1->inc1 prep2 Prepare aqueous buffers at desired pH values (e.g., pH 4, 7, 9) inc2 Incubate samples at a controlled temperature (e.g., 40 °C) inc1->inc2 ana1 Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) inc2->ana1 ana2 Quench the reaction by diluting with mobile phase or a suitable solvent ana1->ana2 ana3 Analyze by HPLC or NMR ana2->ana3 data1 Quantify the remaining boronic acid at each time point ana3->data1 data2 Calculate the percentage of degradation data1->data2 data3 Determine the degradation rate constant (k) data2->data3

Caption: Workflow for conducting a hydrolytic stability study of arylboronic acids.

HPLC Method for Stability Monitoring

Rationale: HPLC is a robust and widely used technique for quantifying the degradation of a parent compound over time. A stability-indicating method that separates the boronic acid from its degradation products is crucial.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Procedure:

  • Prepare stock solutions (1 mg/mL) of each boronic acid in acetonitrile.

  • Prepare buffered aqueous solutions at pH 4, 7, and 9.

  • Initiate the degradation study by adding a small volume of the boronic acid stock solution to each buffered solution to achieve a final concentration of 100 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 40 °C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench by diluting with the initial mobile phase composition (95:5 A:B), and inject into the HPLC system.

  • Calculate the percentage of remaining boronic acid at each time point relative to the initial concentration at time zero.

¹H NMR Spectroscopy for Mechanistic Insights

Rationale: NMR spectroscopy provides structural information and can be used to monitor the disappearance of the starting material and the appearance of the protodeboronated product in real-time.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve a known amount of the boronic acid in a deuterated solvent mixture (e.g., DMSO-d₆/D₂O buffer).

  • Add an internal standard (e.g., maleic acid) for quantification.

Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment.

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

  • Number of Scans (ns): 16 (adjust as needed for signal-to-noise).

Procedure:

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Maintain the sample at a constant temperature within the NMR spectrometer.

  • Acquire spectra at regular intervals.

  • Process the spectra and integrate the signals corresponding to a non-exchangeable proton on the aryl ring of the boronic acid and the corresponding proton on the protodeboronated product.

  • Calculate the relative concentrations of the boronic acid and its degradation product over time by comparing their integral values to that of the internal standard.

Conclusion

The hydrolytic stability of this compound is a critical parameter for its successful application in synthesis and drug development. While direct kinetic data is limited, a thorough understanding of the principles of boronic acid stability allows for a reasoned comparative analysis. The electron-withdrawing nature of the difluoromethoxy group suggests that this compound will exhibit moderate stability, likely being more stable than its trifluoromethyl analog but less stable than its methoxy counterpart.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative stability studies, enabling data-driven decisions on reagent selection, reaction optimization, and storage conditions. By carefully considering the factors that influence hydrolytic stability and employing rigorous analytical methods, the challenges associated with the use of this valuable class of compounds can be effectively managed.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(37), 4493–4498. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Martínez-Aguirre, M. A., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • LookChem. 3-Fluoro-4-methoxyphenylboronic acid. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729–5735. [Link]

  • Adamczyk-Woźniak, A., Sporzyński, A., & Zarzeczańska, D. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Santos, J. I. M., Ribeiro, J. A. V., & Fernandes, P. A. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3326. [Link]

  • Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

  • Jbara, M., & Amir, E. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(11), e202104044. [Link]

  • Wang, B., & Anslyn, E. V. (2011). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Supramolecular Chemistry, 23(1-2), 19–30. [Link]

  • Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(37), 4493-4498. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • African Rock Art. 4-Fluoro-3-methoxyphenylboronic acid. [Link]

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  • Hudson, D. L., & Hudson, A. G. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18341–18349. [Link]

  • PubChem. 3-(difluoromethoxy)benzeneboronic acid. [Link]

  • Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • AOBChem USA. 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid. [Link]

  • Thuo, M. M., & Reuther, J. F. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and (11)B NMR Chemical Shifts. Chemical Research in Toxicology, 28(7), 1422–1426. [Link]

  • Zhang, Y., & Li, H. (2023). Quantitative structure–activity relationship model to predict the stability constant of uranium coordination complexes for novel uranium adsorbent design. RSC Advances, 13(28), 19175–19183. [Link]

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A Comparative Guide to the Kinetic Performance of 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, the kinetic landscape of this reaction becomes significantly more complex when employing electronically modified substrates. This guide offers an in-depth analysis of the kinetic behavior of 3-difluoromethoxy-4-fluoro-benzeneboronic acid, a substrate of increasing importance in pharmaceutical and materials science. By examining the influence of its unique electronic features and comparing its expected performance against other boronic acids, this document provides a framework for optimizing reaction conditions and anticipating challenges.

The Electronic Impact of Difluoromethoxy and Fluoro Substituents on Suzuki-Miyaura Kinetics

The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the strong electron-withdrawing properties of its substituents. The difluoromethoxy (-OCF₂H) and fluoro (-F) groups decrease the electron density of the aromatic ring, which has direct consequences for the key steps of the reaction, particularly transmetalation.

The transmetalation step, often rate-determining, involves the transfer of the organic group from the boron atom to the palladium center.[1][2] Electron-withdrawing groups on the boronic acid can decrease the nucleophilicity of the aryl group, potentially slowing this transfer.[1] However, the increased Lewis acidity at the boron center can also accelerate the formation of the key intermediate with the base.[3] This delicate balance dictates the overall reaction rate.

Furthermore, electron-deficient arylboronic acids are known to be more susceptible to protodeboronation, a parasitic side reaction that cleaves the C-B bond and reduces the yield of the desired cross-coupled product.[4] Therefore, kinetic studies are crucial for identifying conditions that favor the productive catalytic cycle over this decomposition pathway.

Comparative Kinetic Analysis: Performance Benchmarking

While specific kinetic data for this compound is not extensively published, we can project its performance based on studies of structurally similar fluorinated and electron-deficient boronic acids. The following table summarizes kinetic parameters for Suzuki-Miyaura reactions with various substituted phenylboronic acids, providing a framework for understanding the expected performance.

Boronic AcidAryl Halide PartnerCatalyst SystemRelative Initial Rate (approx.)Key Observations & References
Phenylboronic Acid1-bromo-4-fluorobenzenePd Nanoparticles on Graphene1.0Baseline for comparison.[5][6]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzenePd Nanoparticles on Graphene~1.3The electron-withdrawing fluorine can lead to a modest rate enhancement, as observed in some systems.[5][6]
4-Trifluoromethylphenylboronic AcidAryl BromideGeneric Pd/phosphine~0.6The strongly electron-withdrawing -CF₃ group can significantly slow the transmetalation step.[1]
This compound (Predicted) Aryl BromideOptimized Pd/ligand0.7 - 1.1Performance is highly dependent on the catalyst system and base. The combined electron-withdrawing effect of -OCF₂H and -F is expected to be significant. A fast-activating catalyst is crucial to outcompete protodeboronation.[7][8]
2,4,6-Trifluorophenylboronic acidAryl BromideXPhos-Pd Precatalyst>>1.0Ortho-fluorine substitution can dramatically accelerate transmetalation, showcasing the complex interplay of electronic and steric effects.[7]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to interpreting kinetic data and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (often rate-limiting) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->OxAdd Base Base Base->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Kinetic Analysis

A rigorous and systematic workflow is essential for obtaining reliable and reproducible kinetic data for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase reagent_prep Reagent Preparation & Purification (Aryl halide, Boronic acid, Base, Solvent) catalyst_prep Catalyst/Precatalyst Selection (e.g., Pd(OAc)₂, XPhos G3) reagent_prep->catalyst_prep reaction_setup Reaction Setup under Inert Atmosphere (Schlenk line or Glovebox) catalyst_prep->reaction_setup temp_control Precise Temperature Control (Oil bath, cryostat) reaction_setup->temp_control sampling Timed Aliquot Sampling (e.g., every 5 min for the first hour) temp_control->sampling quench Quenching of Aliquots (e.g., with cold solvent) sampling->quench analysis_prep Sample Preparation for Analysis (Dilution, addition of internal standard) quench->analysis_prep hplc_gc Analysis by HPLC or GC analysis_prep->hplc_gc data_proc Data Processing (Integration of peaks, concentration calculation) hplc_gc->data_proc kinetic_plot Kinetic Plotting ([Product] vs. Time, ln[Reactant] vs. Time) data_proc->kinetic_plot

Caption: Workflow for a typical kinetic analysis of a Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure the purity of this compound, the aryl halide coupling partner, and the base (e.g., K₂CO₃, K₃PO₄).

    • Degas the solvent (e.g., THF, dioxane, or a mixture with water) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]

  • Catalyst System:

    • For challenging electron-deficient substrates, consider using a pre-formed palladium precatalyst, such as an XPhos or SPhos-based system, which can generate the active Pd(0) species rapidly at low temperatures.[7][8] This is critical to minimize protodeboronation of the boronic acid.[7]

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add the aryl halide, this compound (typically 1.2-1.5 equivalents), base (typically 2-3 equivalents), and an internal standard (e.g., dodecane) to a reaction vessel equipped with a magnetic stir bar.

    • Add the degassed solvent, followed by the palladium precatalyst (typically 1-2 mol%).

  • Execution and Sampling:

    • Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 40-80 °C).

    • Start a timer immediately upon catalyst addition (t=0).

    • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a small amount of cold solvent (e.g., diethyl ether or ethyl acetate) and pass it through a short plug of silica gel to remove the catalyst.

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Causality and Trustworthiness in Experimental Design

  • Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle.

  • Why a Precatalyst? For electron-deficient boronic acids prone to decomposition, a precatalyst that rapidly generates the active Pd(0) species ensures that the cross-coupling reaction begins swiftly, outcompeting the protodeboronation side reaction.[7][8]

  • Why an Internal Standard? An internal standard is a stable compound added at a known concentration that does not react under the reaction conditions. It allows for precise quantification of reactants and products by correcting for variations in injection volume during GC/HPLC analysis.

  • Why Quenching? Quenching the reaction in each aliquot immediately stops the catalytic process, providing a precise snapshot of the reaction's progress at that specific time point.

By understanding the interplay of electronic effects and employing a robust experimental design, researchers can effectively harness the synthetic power of challenging substrates like this compound in Suzuki-Miyaura cross-coupling reactions.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of specialized reagents like 3-Difluoromethoxy-4-fluoro-benzeneboronic acid are paramount, not only for regulatory compliance but for the protection of our personnel and environment. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for managing this chemical's waste stream, grounded in established safety protocols and chemical principles.

The core principle for disposing of this compound is that it must be treated as hazardous chemical waste. Due to its chemical structure—a fluorinated organoboron compound—it requires professional handling and disposal, typically via incineration at a licensed facility. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Hazard Profile and Rationale for Caution

Understanding the "why" behind disposal protocols is critical. The hazard profile of this compound, inferred from data on closely related fluorinated benzeneboronic acids, dictates the need for stringent procedures.

These compounds are generally classified as irritants.[1][2] During thermal decomposition, which occurs during incineration, hazardous byproducts such as boron oxides, carbon oxides, and highly toxic hydrogen fluoride gas can be generated.[2] This necessitates the use of specialized incinerators equipped with flue gas scrubbers, reinforcing the need for professional disposal services.

Hazard ClassificationCategoryGHS Hazard StatementRationale for Disposal Protocol
Skin Corrosion/Irritation2H315: Causes skin irritationPrevents contamination of common surfaces and protects personnel. Mandates use of appropriate PPE.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationRequires strict use of eye protection and access to emergency eyewash stations.
Specific Target Organ Toxicity3H335: May cause respiratory irritationSolid waste must be handled to minimize dust generation.[3]

On-Site Waste Management: A Step-by-Step Protocol

The following procedure outlines the necessary steps for safely accumulating and storing waste this compound in the laboratory prior to its collection by a certified disposal service.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Gloves: Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.

  • Lab Coat: A standard lab coat to protect from incidental contact.

Step 2: Practice Strict Waste Segregation

Proper segregation prevents dangerous chemical reactions within a waste container.

  • Dedicated Waste Stream: Designate a specific waste container for this compound and structurally similar organoboron compounds.

  • Avoid Mixing: Do not mix this waste with other chemical classes unless explicitly directed by your institution's Environmental Health and Safety (EHS) office. In particular, keep it separate from:

    • Strong Oxidizing Agents [3][4]

    • Strong Acids and Bases [2]

    • Aqueous Waste Streams

Step 3: Correct Containerization and Labeling

The integrity and labeling of your waste container are crucial for safety and compliance.

  • Container Selection: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly sealing lid. The container must be in good condition, free of cracks or leaks.

  • Labeling: The container must be clearly and accurately labeled from the moment the first particle of waste is added. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Irritant")

    • Hazard pictograms as appropriate.

    • The date the waste was first added.

  • Keep Closed: Waste containers must remain sealed at all times, except when adding waste.[5][6]

Step 4: Designated Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible materials.

Step 5: Arrange for Professional Disposal

Once the container is approaching full, or if it has been in storage for a period defined by your institution (typically not exceeding 12 months), arrange for its removal.[6]

  • Contact EHS: Notify your institution’s EHS office or your contracted licensed chemical waste disposal company to schedule a pickup.

  • Documentation: Fill out all required hazardous waste manifests or tags as per your institution's and local regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containerization & Storage cluster_disposal Final Disposal Waste Waste Generated (Solid Residue) PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Waste->PPE Segregate Step 2: Segregate Waste (Dedicated Container) PPE->Segregate Container Step 3: Use Labeled, Sealed Container Segregate->Container Storage Step 4: Store in SAA (Secondary Containment) Container->Storage Contact Step 5: Contact EHS or Licensed Contractor Storage->Contact Pickup Professional Disposal (Licensed Incineration) Contact->Pickup

Caption: Workflow for the safe on-site management and disposal of this compound waste.

Managing Spills and Decontaminating Empty Containers

Accidents can happen. A clear protocol for managing spills and empty containers is essential.

Spill Management

Should a small spill of solid material occur:

  • Ensure the area is well-ventilated.

  • Wearing your full PPE, gently sweep or shovel the spilled material to avoid generating dust.[7]

  • Place the collected material into your designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials (e.g., wipes) as hazardous waste.

  • For large spills, evacuate the area and contact your EHS office immediately.

Empty Container Disposal

An "empty" container that held this chemical is not truly empty and must be treated as hazardous waste.

  • Triple Rinse: The EPA and institutional policies require that containers of hazardous chemicals be triple-rinsed.[5][8]

  • Collect Rinseate: The first rinse should be performed with a suitable solvent (e.g., acetone or ethanol) and the resulting liquid (rinseate) MUST be collected as hazardous chemical waste.[5] Subsequent rinses can often be disposed of as per your site's procedures for dilute chemical waste.

  • Deface Label: Once the container is clean and dry, completely deface or remove the original label.

  • Final Disposal: Dispose of the clean, de-labeled container according to your facility's procedures for solid waste or glass recycling.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of your research environment. When in doubt, always pause and consult your institution's EHS office.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Safety and Experimental Integrity.

The increasing prevalence of complex organofluorine compounds in modern drug discovery pipelines necessitates a robust understanding of their handling requirements. 3-Difluoromethoxy-4-fluoro-benzeneboronic acid, a valuable building block, is no exception. This guide provides a comprehensive framework for its safe handling, storage, and disposal, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Immediate Hazard Assessment and Engineering Controls: Your First Line of Defense

Your primary line of defense is a well-maintained laboratory environment with fully functional engineering controls. All manipulations of this compound, especially those that may generate dust or aerosols, must be conducted within a certified chemical fume hood.[1][2] This is not merely a suggestion but a critical step to minimize inhalation exposure.[2] Ensure that the fume hood has a recent inspection sticker and that the sash is kept at the lowest practical height during work. An emergency eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

Your Personal Protective Equipment (PPE) is your last and most personal line of defense. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures you will be performing. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Boronic acids, in solid or solution form, can cause serious eye irritation. Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Disposable nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving.[3]Nitrile gloves provide good chemical resistance against a variety of substances.[3] Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[4]
Body Protection A long-sleeved, buttoned laboratory coat. A chemical-resistant apron may be necessary for larger-scale operations.[2]A lab coat protects your skin and personal clothing from accidental spills and contamination.[3] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge may be necessary if dust generation is unavoidable and engineering controls are insufficient.[3]The primary route of exposure to be controlled is inhalation of dust particles. A properly functioning fume hood is the most effective means of preventing this. Respirators should be considered a secondary measure and require proper fit-testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented workflow is essential for both safety and experimental reproducibility. The following protocol outlines the key steps for handling this compound, from preparation to reaction quenching.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Functionality Prep->FumeHood Gather Gather All Necessary Equipment and Reagents FumeHood->Gather Weigh Weigh Solid Reagent in Fume Hood Gather->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer Solution to Reaction Vessel Dissolve->Transfer Setup Set Up Reaction Apparatus Transfer->Setup Monitor Monitor Reaction Progress Setup->Monitor Quench Carefully Quench Reaction Monitor->Quench Waste Segregate and Label Waste Quench->Waste Decontaminate Decontaminate Glassware and Surfaces Waste->Decontaminate Doff Doff PPE Correctly Decontaminate->Doff

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the minimum required PPE: a long-sleeved lab coat, closed-toe shoes, and safety glasses. Don nitrile gloves before starting any chemical handling.

    • Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is working correctly.

    • Gather Materials: Assemble all necessary glassware, spatulas, solvents, and other reagents within the fume hood to minimize movement in and out of the controlled workspace.

  • Handling:

    • Weighing: Carefully weigh the solid this compound on weighing paper or in a tared container inside the fume hood. Avoid creating dust.

    • Dissolution: Add the solid to the chosen solvent in a flask or beaker. Gently swirl to dissolve. If heating is required, use a heating mantle with a stirrer and a condenser.

    • Transfer: Use a clean pipette or funnel to transfer the solution to the reaction vessel.

  • Reaction:

    • Apparatus Setup: Assemble the reaction apparatus securely within the fume hood. Ensure all joints are properly sealed.

    • Monitoring: Monitor the reaction as per your experimental protocol. Do not leave a running reaction unattended.

    • Quenching: At the end of the reaction, quench it carefully according to your established procedure. Be aware of any potential exothermic reactions.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.[5]

Disposal_Decision_Tree Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Contaminated paper, gloves, excess reagent) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, solvent rinses) WasteType->LiquidWaste Liquid ContainerWaste Empty Reagent Container WasteType->ContainerWaste Empty Container SolidAction Collect in a labeled, sealed hazardous waste container for solids. SolidWaste->SolidAction LiquidAction Collect in a labeled, sealed hazardous waste container for liquids. LiquidWaste->LiquidAction RinseAction Triple rinse with a suitable solvent. Collect the first rinse as hazardous waste. ContainerWaste->RinseAction ContainerDisposal Deface the label and dispose of the decontaminated container according to institutional guidelines. RinseAction->ContainerDisposal

Caption: A decision tree for the proper segregation and disposal of waste.

Waste Disposal Protocol:

  • Segregation: Never mix boronic acid waste with other waste streams, especially strong oxidizing agents or strong acids, to prevent potentially dangerous reactions.[5][6]

  • Solid Waste: Collect any unused reagent, contaminated weighing paper, and used gloves in a clearly labeled, sealable container designated for solid hazardous waste.[5]

  • Liquid Waste: Collect all reaction mixtures and solvent rinses in a separate, clearly labeled, and sealed container for liquid hazardous waste.[5] Do not dispose of this waste down the drain.[6]

  • Container Decontamination: Triple rinse empty containers of this compound with a suitable solvent in a fume hood. The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may also need to be collected depending on your institution's guidelines. After thorough rinsing and air-drying, deface the original label and dispose of the container as regular laboratory glassware or plastic.[5]

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5] Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they are collected for disposal.[5]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring the integrity and success of your scientific endeavors.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Sciencing. (2022, March 24). Disposal Of Boric Acid.
  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?.
  • Chemtalk. (2022, April 29). Boric acid.
  • IsoLab. (n.d.). Boric Acid.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Fluorofluoren-9-one.
  • Synquest Labs. (n.d.). 3-(Difluoromethoxy)benzeneboronic acid Safety Data Sheet.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Apollo Scientific. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid.
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  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • Angene Chemical. (2024, November 1). Safety Data Sheet.
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  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.